3-((Tetrahydrofuran-2-yl)methyl)piperidine
Description
Properties
IUPAC Name |
3-(oxolan-2-ylmethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-3-9(8-11-5-1)7-10-4-2-6-12-10/h9-11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPKXPBVQJBBQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2CCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-((Tetrahydrofuran-2-yl)methyl)piperidine CAS number
An In-depth Technical Guide to 3-((Tetrahydrofuran-2-yl)methyl)piperidine for Advanced Research
Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in modern drug discovery. By combining the privileged tetrahydrofuran moiety with the ubiquitous piperidine scaffold, this compound serves as a valuable starting point for synthesizing novel chemical entities with diverse therapeutic potential. This guide delves into its chemical identity, physicochemical properties, robust synthetic and analytical methodologies, and its established applications in medicinal chemistry, particularly as a modulator of serotonergic pathways. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their research programs.
Introduction: A Union of Privileged Scaffolds
In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. This compound is a prime exemplar of this strategy, covalently linking two motifs renowned for their prevalence in approved therapeutics: the piperidine ring and the tetrahydrofuran (THF) ring.[1][2]
-
The Piperidine Moiety: As one of the most common nitrogen-containing heterocycles in pharmaceuticals, the piperidine ring is a foundational element in drugs targeting the central nervous system (CNS), cardiovascular diseases, and more.[2][3] Its saturated, flexible, and basic nature allows it to engage in critical hydrogen bonding and ionic interactions with biological targets, while also providing a vector for exploring three-dimensional chemical space.[4]
-
The Tetrahydrofuran Moiety: The THF ring is considered a "privileged structure" in drug discovery.[1] It is a versatile cyclic ether that can act as a bioisostere for other functionalities, improve aqueous solubility, and serve as a hydrogen bond acceptor. Its incorporation into a molecule can enhance physicochemical properties and metabolic stability, making it a desirable feature in many drug candidates.[5][6]
The fusion of these two scaffolds creates a molecule with inherent potential for biological activity, offering a unique three-dimensional architecture for probing receptor binding pockets. This guide will explore the technical details necessary to effectively utilize this compound in a research setting.
Chemical Identity and Physicochemical Properties
Accurate identification is paramount for reproducible research. This compound is commonly available as the free base or as a hydrochloride salt, with the latter often preferred for its enhanced stability and ease of handling.[1]
CAS Numbers:
Structural and Molecular Data:
| Property | Free Base | Hydrochloride Salt |
| Molecular Formula | C₁₀H₁₉NO | C₁₀H₂₀ClNO |
| Molecular Weight | 169.26 g/mol | 205.73 g/mol |
| IUPAC Name | 3-(oxolan-2-ylmethyl)piperidine | 3-(oxolan-2-ylmethyl)piperidine;hydrochloride |
| InChI Key | LJPKXPBVQJBBQK-UHFFFAOYSA-N | Not Available |
Synthesis and Characterization
The synthesis of this compound can be achieved through various strategic routes. A robust and scalable approach leverages biomass-derived platform chemicals like furfural, highlighting a sustainable pathway to this valuable intermediate.
Synthetic Workflow: From Furfural to Target Molecule
A highly efficient cascade reaction starting from furfural provides a direct route to the target compound.[7] This process involves an initial amination, followed by hydrogenation and a key ring rearrangement.
Expert Insight: The choice of a heterogeneous catalyst, such as a surface single-atom alloy, is critical in this cascade. It must be capable of facilitating sequential amination, furan ring hydrogenation, and the final ring-opening/rearrangement/cyclization sequence that transforms the tetrahydrofurfurylamine intermediate into the piperidine core.[7] This multi-step, one-pot synthesis is advantageous for its atom economy and reduced operational complexity.
Caption: Biomass-derived synthetic route to the target compound.
Protocol: Catalytic Conversion of Furfural
-
Reactor Setup: Charge a high-pressure batch reactor with furfural, a suitable solvent (e.g., dioxane), and the chosen heterogeneous catalyst (e.g., Ru₁CoNP/HAP).[7]
-
Initial Amination: Seal the reactor, purge with nitrogen, and then introduce ammonia (NH₃) to the desired pressure.
-
Hydrogenation & Rearrangement: Pressurize the reactor with hydrogen (H₂) and heat to the target temperature (e.g., 120-160°C). Maintain the reaction under stirring for several hours until substrate conversion is complete.
-
Workup: Cool the reactor, vent carefully, and filter the catalyst. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified via column chromatography or distillation to yield the pure this compound.
Analytical Characterization Workflow
A multi-technique approach is essential to validate the identity, structure, and purity of the synthesized compound. Each technique provides a unique and complementary piece of information, creating a self-validating analytical system.
Trustworthiness through Validation: This orthogonal workflow ensures that the material meets the stringent quality requirements for use in drug discovery. Purity assessment by HPLC prevents false positives in biological screens, while structural confirmation by NMR and MS ensures that the observed activity is attributable to the correct molecule.
Sources
- 1. This compound HCl [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajchem-a.com [ajchem-a.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst [ouci.dntb.gov.ua]
An In-depth Technical Guide to the Potential Therapeutic Targets of 3-((Tetrahydrofuran-2-yl)methyl)piperidine
Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the identification of novel molecular scaffolds with the potential for therapeutic intervention is a cornerstone of drug discovery. The compound 3-((Tetrahydrofuran-2-yl)methyl)piperidine emerges as a subject of significant interest, embodying the fusion of two "privileged" heterocyclic structures: a piperidine ring and a tetrahydrofuran (THF) moiety.[1][2][3] The piperidine ring is a ubiquitous feature in a vast array of clinically approved drugs, valued for its ability to confer favorable physicochemical properties such as modulated lipophilicity and metabolic stability.[2] Similarly, the tetrahydrofuran ring is a key component in numerous pharmaceuticals, often enhancing a molecule's interaction with biological targets.[3][4]
This technical guide provides a comprehensive exploration of the potential therapeutic targets of this compound and its analogs. As a Senior Application Scientist, the narrative that follows is grounded in a synthesis of established scientific principles and field-proven experimental insights. We will delve into the mechanistic rationale behind the selection of potential targets, provide detailed, self-validating experimental protocols for their investigation, and offer a forward-looking perspective on the drug development trajectory for this promising molecular scaffold.
Chapter 1: The Piperidine and Tetrahydrofuran Moieties as Privileged Scaffolds in Medicinal Chemistry
The piperidine ring is a six-membered heterocycle containing a nitrogen atom, a structural motif present in over twenty classes of pharmaceuticals.[5] Its prevalence is attributed to its capacity to improve a drug's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) properties, while often reducing toxicity.[2] The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating interactions with biological targets. Furthermore, the conformational flexibility of the piperidine ring allows it to adapt to the steric demands of binding pockets.[2]
The tetrahydrofuran (THF) moiety, a five-membered cyclic ether, is also a significant functional group in drug discovery.[3] The presence of the THF group can enhance lipophilicity, which may facilitate better penetration of cellular membranes and improve binding to receptors.[1] A number of FDA-approved drugs contain the THF nucleus, underscoring its importance in creating effective therapeutic agents.[3][4] The combination of these two privileged structures in this compound suggests a high potential for biological activity across a range of therapeutic areas.
Chapter 2: Identified and Postulated Therapeutic Targets
The unique chemical architecture of this compound positions it as a candidate for interacting with a variety of biological targets. The following sections detail the most promising of these, based on existing preliminary evidence and the activities of structurally related compounds.
Serotonin 5-HT4 Receptor: A Target for Neurological and Gastrointestinal Disorders
The serotonin 5-HT4 receptor, a G-protein coupled receptor, is predominantly expressed in the central nervous system (CNS) and the gastrointestinal (GI) tract. Its activation is implicated in cognitive processes, mood regulation, and GI motility. Consequently, 5-HT4 receptor agonists are being investigated for the treatment of Alzheimer's disease, Parkinson's disease, and irritable bowel syndrome (IBS).[1]
Studies have indicated that this compound exhibits partial agonistic activity at 5-HT4 receptors.[1] This suggests a direct interaction with the receptor, leading to the modulation of its downstream signaling pathways.
Caption: 5-HT4 Receptor Signaling Pathway.
N-Methyl-D-Aspartate (NMDA) Receptor: A Potential Avenue for Neuroprotection
The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity and memory function. However, its overactivation can lead to excitotoxicity and neuronal cell death, a hallmark of several neurodegenerative diseases.[6] Antagonists of the NMDA receptor are therefore of significant interest for the treatment of conditions such as Alzheimer's disease and for preventing neuronal damage following cerebral ischemia.[6]
While direct evidence for the interaction of this compound with the NMDA receptor is yet to be established, structurally related piperidine-2-carboxylic acids have been shown to be potent NMDA receptor antagonists.[6] This suggests that the piperidine scaffold can be a key pharmacophore for targeting this receptor. Furthermore, derivatives of this compound have demonstrated neuroprotective effects in vitro by protecting neuronal cells from oxidative stress-induced apoptosis, a downstream consequence of excitotoxicity.[1]
Janus Kinase (JAK) Family: A Target for Anti-inflammatory Therapies
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling. The JAK-STAT signaling pathway is implicated in a wide range of inflammatory and autoimmune diseases. Consequently, JAK inhibitors have emerged as an important class of drugs for treating conditions such as rheumatoid arthritis and psoriasis.
The structural similarity of this compound to known JAK inhibitors suggests that it may possess anti-inflammatory properties.[1] The piperidine moiety is a common feature in many kinase inhibitors, and its presence in this compound warrants investigation into its potential to modulate JAK activity.
Targets in Cancer Cell Proliferation
Preliminary studies have revealed that this compound and its derivatives can exhibit anticancer activity.[1] The compound has demonstrated a dose-dependent inhibition of cell growth across various cancer cell lines, and related piperidine derivatives are known to induce apoptosis in cancer cells.[1] The precise molecular targets responsible for this activity are yet to be fully elucidated but could involve a range of proteins critical for cancer cell survival and proliferation, such as cell cycle kinases or components of apoptotic pathways.
Microbial Targets
Initial research has also suggested that this compound possesses antimicrobial properties against various pathogens.[1] The mechanism of action is likely to involve disruption of essential microbial processes. For instance, piperidine-containing antimycotics are known to inhibit ergosterol biosynthesis, a critical component of the fungal cell membrane.[7] This suggests that the compound could target enzymes involved in microbial cell wall or membrane synthesis.
Chapter 3: Experimental Workflows for Target Validation and Characterization
To rigorously assess the therapeutic potential of this compound, a series of well-defined experimental workflows are essential. The following protocols are designed to be self-validating and provide a clear path for target validation and characterization.
Caption: General Workflow for Target Validation.
Radioligand Binding Assays for 5-HT4 Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT4 receptor.
Methodology:
-
Membrane Preparation: Utilize commercially available cell membranes expressing the human 5-HT4 receptor or prepare them from a stable cell line.
-
Radioligand: Use a high-affinity 5-HT4 receptor radioligand, such as [3H]GR113808.
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Competition Binding:
-
In a 96-well plate, add a fixed concentration of the radioligand to each well.
-
Add increasing concentrations of the test compound (this compound).
-
For non-specific binding, add a high concentration of a known 5-HT4 receptor ligand (e.g., unlabeled GR113808).
-
Add the cell membranes to initiate the binding reaction.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assays for 5-HT4 Receptor Agonism (cAMP Assay)
Objective: To determine the functional activity (EC50 and Emax) of this compound at the human 5-HT4 receptor.
Methodology:
-
Cell Culture: Use a stable cell line expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).
-
cAMP Detection Kit: Utilize a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Assay Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Add increasing concentrations of the test compound.
-
Include a known 5-HT4 receptor agonist as a positive control.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the kit manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
In Vitro Neuroprotection Assay (Oxidative Stress Model)
Objective: To evaluate the neuroprotective effects of this compound against oxidative stress-induced neuronal cell death.
Methodology:
-
Cell Culture: Use a neuronal cell line (e.g., SH-SY5Y) or primary neurons.
-
Induction of Oxidative Stress: Treat the cells with an agent that induces oxidative stress, such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA).
-
Treatment: Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours) before inducing oxidative stress.
-
Cell Viability Assessment: After the treatment period, assess cell viability using a standard method such as the MTT or XTT assay.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot the percentage of viability against the logarithm of the test compound concentration to determine the protective effect.
Kinase Inhibition Assay (JAK Family)
Objective: To determine the inhibitory activity of this compound against one or more members of the JAK family (e.g., JAK1, JAK2, JAK3, TYK2).
Methodology:
-
Kinase and Substrate: Use purified recombinant JAK enzyme and a suitable substrate (e.g., a peptide substrate that can be phosphorylated).
-
Detection System: Utilize a kinase activity detection kit, often based on measuring ATP consumption (e.g., Kinase-Glo) or phosphospecific antibodies.
-
Assay Procedure:
-
In a 96-well plate, add the JAK enzyme, the substrate, and ATP.
-
Add increasing concentrations of the test compound.
-
Include a known JAK inhibitor as a positive control.
-
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Measure the kinase activity according to the kit manufacturer's instructions.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration to determine the IC50 value.
Cancer Cell Viability Assay (MTT/XTT Assay)
Objective: To assess the cytotoxic effects of this compound on various cancer cell lines.
Methodology:
-
Cell Culture: Select a panel of cancer cell lines representing different tumor types.
-
Treatment: Plate the cells in a 96-well plate and treat them with increasing concentrations of the test compound for a specified duration (e.g., 72 hours).
-
MTT/XTT Reagent: Add MTT or XTT reagent to each well. These reagents are converted to a colored formazan product by metabolically active cells.
-
Incubation: Incubate the plate for a few hours to allow for formazan formation.
-
Absorbance Measurement: Measure the absorbance of the formazan product using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot the percentage of viability against the logarithm of the test compound concentration to determine the IC50 value.
| Assay | Target | Parameter Measured | Typical Readout |
| Radioligand Binding | 5-HT4 Receptor | Binding Affinity (Ki) | Scintillation Counting |
| cAMP Assay | 5-HT4 Receptor | Functional Activity (EC50, Emax) | HTRF, AlphaScreen, ELISA |
| Neuroprotection Assay | Neuronal Survival Pathways | Cell Viability | Absorbance (MTT/XTT) |
| Kinase Inhibition Assay | JAK Family | Inhibitory Potency (IC50) | Luminescence, Fluorescence |
| Cancer Cell Viability | Cancer Cell Proliferation | Cytotoxicity (IC50) | Absorbance (MTT/XTT) |
Chapter 4: Future Directions and Drug Development Considerations
The exploration of this compound as a therapeutic agent is a promising endeavor. Following the initial validation of its activity against one or more of the targets discussed, the next logical steps in the drug development process involve lead optimization and a thorough assessment of its drug-like properties.
Structure-Activity Relationship (SAR) Studies: A systematic modification of the this compound scaffold will be crucial to enhance its potency and selectivity for the desired target. This can involve the synthesis and testing of a library of analogs with variations in the substitution pattern on both the piperidine and tetrahydrofuran rings.
Pharmacokinetic Profiling: A comprehensive evaluation of the compound's ADME properties is essential. This includes assessing its solubility, permeability, metabolic stability, and plasma protein binding. These parameters will provide critical insights into its potential for oral bioavailability and in vivo efficacy.
In Vivo Efficacy Studies: Once a lead compound with a favorable in vitro profile has been identified, its therapeutic efficacy must be evaluated in relevant animal models of the target disease.
References
-
Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - ResearchGate. [Link]
-
3-Methylpiperidine | C6H13N | CID 79081 - PubChem. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. [Link]
-
Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC - NIH. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]
-
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]
-
[PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | Semantic Scholar. [Link]
-
Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed. [Link]
-
Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists - PubMed. [Link]
-
Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464 - PubMed. [Link]
-
The Tetrahydrofuran Motif in Marine Lipids and Terpenes - MDPI. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
The Tetrahydrofuran Moiety: A Cornerstone of Biological Activity and Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Power of a Five-Membered Ring
The tetrahydrofuran (THF) ring, a simple five-membered cyclic ether, is a ubiquitous and fundamentally important structural motif in the realm of biologically active molecules.[1][2] While it can serve as a versatile solvent in organic synthesis and the pharmaceutical industry, its true significance in the life sciences lies in its integral role as a core component of numerous natural products and synthetic drugs.[3][4] The THF moiety is a key player in a vast array of pharmacological activities, including anticancer, antiviral, antifungal, antimicrobial, and antiparasitic effects.[1][5] This guide will provide an in-depth exploration of the multifaceted roles of the tetrahydrofuran moiety in conferring and modulating biological activity, offering insights for researchers and professionals in drug discovery and development. We will delve into its prevalence in nature, its crucial functions in molecular interactions with biological targets, its impact on pharmacokinetic properties, and the synthetic strategies employed to harness its potential.
The Tetrahydrofuran Ring in Nature's Arsenal: A Diverse and Potent Scaffold
The THF ring is a recurring theme in the structures of a wide variety of natural products, often forming the core of complex molecular architectures with potent biological activities.[6] These natural products span a range of chemical classes and exhibit a broad spectrum of pharmacological effects, underscoring the evolutionary significance of this heterocyclic system.
Key Classes of THF-Containing Natural Products:
-
Annonaceous Acetogenins: This large family of natural products, isolated from plants of the Annonaceae family, are characterized by long aliphatic chains bearing one or more THF rings.[5] They are potent inhibitors of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain, leading to strong cytotoxic and antitumor activities.[2] Some have also shown promise for their selective activity against multidrug-resistant cancer cells.[7]
-
Lignans: These phenolic compounds, found in a variety of plants, often contain THF moieties.[5] Many lignans exhibit interesting biological properties, including anticancer, antioxidant, and antiviral activities.
-
Polyether Ionophores: This class of compounds, produced by various bacteria, contains multiple THF and/or tetrahydropyran rings. They are known for their ability to transport cations across lipid membranes, which underlies their potent antimicrobial and antiparasitic activities.[5]
-
Marine-Derived Natural Products: The marine environment is a rich source of structurally diverse and biologically active compounds, with many containing the THF motif.[7] These include polyketide macrolides and terpenes with promising anticancer, anti-inflammatory, and neurotoxic properties.[7][8] For instance, some marine-derived terpenoids containing THF rings are being investigated as potential leads for novel antibiotics and anticancer drugs.[8]
-
Limonoids: A class of highly oxygenated tetranortriterpenoids found in citrus and mahogany families, limonoids often feature a furan ring that can be a precursor to or exist alongside a tetrahydrofuran-δ-lactone-fused motif.[9] They display a wide range of biological activities, including insecticidal, antibacterial, antifungal, antiviral, and anticancer effects.[9]
The prevalence and diverse biological activities of these natural products highlight the THF ring as a privileged scaffold for interaction with a multitude of biological targets.
The Role of the Tetrahydrofuran Moiety in Medicinal Chemistry and Drug Design
The insights gained from nature's use of the THF ring have been instrumental in the field of medicinal chemistry. The unique structural and electronic properties of the THF moiety are strategically employed by drug designers to enhance the potency, selectivity, and pharmacokinetic profiles of synthetic drug candidates. The U.S. Food and Drug Administration (FDA) has approved several THF-containing drugs for various clinical applications.[1][10]
Enhancing Target Binding and Potency (Pharmacodynamics):
The THF ring can significantly contribute to the binding affinity of a drug molecule to its biological target through a combination of interactions:
-
Hydrogen Bonding: The oxygen atom of the THF ring is a hydrogen bond acceptor, capable of forming crucial interactions with hydrogen bond donors (e.g., -NH or -OH groups) on the target protein.[11] This is exemplified in the design of HIV-1 protease inhibitors, where the THF moiety is designed to form hydrogen bonds with the backbone atoms of the enzyme's active site.[12] The loss of this oxygen atom through its replacement with a methylene group can lead to a drastic reduction in antiviral activity, underscoring the importance of this hydrogen bonding interaction.[13]
-
Van der Waals Interactions and Hydrophobic Pockets: The cyclic and relatively rigid structure of the THF ring allows it to fit snugly into hydrophobic pockets of enzymes and receptors, maximizing van der Waals interactions.[13][14] The defined geometry of the ring helps to orient other pharmacophoric groups for optimal binding.[13] In the case of the HIV-1 protease inhibitor Darunavir, the bis-THF moiety plays a critical role in filling a hydrophobic pocket and establishing extensive interactions with the enzyme's backbone, contributing to its high potency and resilience against drug resistance.[13]
-
Conformational Rigidity: The constrained conformation of the THF ring reduces the entropic penalty upon binding to a target, which can lead to higher binding affinity compared to a more flexible acyclic ether.[11] This pre-organization of the ligand for binding is a key principle in rational drug design.
The following diagram illustrates the key interactions of a THF moiety within a hypothetical enzyme active site.
Caption: Interactions of a THF moiety in an enzyme active site.
Optimizing Pharmacokinetic Properties (ADME):
Beyond its role in target binding, the THF moiety is a valuable tool for modulating the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
-
Bioisosteric Replacement: The THF ring is often used as a bioisostere for other cyclic systems, such as cyclohexane or benzene.[11] Replacing a lipophilic carbocyclic ring with a more polar THF ring can improve aqueous solubility, which is often a desirable property for oral bioavailability.[11] This switch can also lead to improved clearance profiles.[11]
-
Metabolic Stability: The introduction of a THF ring can block sites of metabolism on a molecule. The ether linkage is generally more stable to metabolic degradation than, for example, an ester or an amide bond. This can increase the half-life of a drug in the body.
-
Modulating pKa: The electron-withdrawing nature of the oxygen atom in the THF ring can influence the pKa of nearby functional groups, which can in turn affect a drug's absorption and distribution.[11]
The following table summarizes the impact of replacing a cyclohexyl group with a THF moiety on the properties of a hypothetical drug candidate.
| Property | Cyclohexyl Moiety | Tetrahydrofuran Moiety | Rationale for Change |
| Lipophilicity (LogP) | High | Lower | Improved aqueous solubility.[11] |
| Metabolic Stability | Potentially susceptible to hydroxylation | Generally more stable | Increased drug half-life. |
| Hydrogen Bonding | None | H-bond acceptor | Potential for additional target interactions.[11] |
| Oral Bioavailability | May be limited by low solubility | Potentially improved | Better absorption from the gastrointestinal tract.[11] |
Experimental Protocols for Evaluating THF-Containing Compounds
The discovery and development of novel THF-containing bioactive molecules rely on robust experimental methodologies. Below is a representative protocol for assessing the in vitro cytotoxicity of a novel THF-containing compound, a common primary screen for potential anticancer agents.
Protocol: In Vitro Cytotoxicity Assay using MTT
Objective: To determine the half-maximal inhibitory concentration (IC50) of a novel THF-containing compound against a human cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Novel THF-containing compound (dissolved in DMSO to create a stock solution)
-
Doxorubicin (positive control)
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count HeLa cells.
-
Seed 5,000 cells per well in 100 µL of complete DMEM in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the novel THF-containing compound and doxorubicin in complete DMEM. The final concentration of DMSO should not exceed 0.5%.
-
Remove the old media from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (DMSO) and untreated cells (media only).
-
Incubate for 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the media and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
This protocol provides a fundamental framework for the initial biological evaluation of novel THF-containing compounds. Further studies would be required to elucidate the mechanism of action and in vivo efficacy.
Synthetic Strategies for Accessing Bioactive Tetrahydrofurans
The stereoselective synthesis of substituted tetrahydrofurans is a critical aspect of research in this field, as the biological activity of these compounds is often highly dependent on their stereochemistry.[5] Numerous synthetic methods have been developed to construct the THF ring with high levels of stereocontrol.
A common and effective strategy for the synthesis of 2,5-disubstituted tetrahydrofurans involves the intramolecular cyclization of a diol, where one of the hydroxyl groups is converted into a good leaving group.
Caption: Synthesis of a 2,5-disubstituted THF via intramolecular cyclization.[7]
Other powerful methods for the stereoselective synthesis of tetrahydrofurans include:
-
Nucleophilic Substitution Reactions: Intramolecular SN2 reactions of hydroxyl groups with tethered leaving groups (e.g., halides, sulfonates) are a classical and widely used approach.[5]
-
Lewis Acid-Mediated Reactions: Lewis acids can catalyze the reaction of epoxides with various nucleophiles, leading to the formation of THF rings.[5]
-
Redox-Relay Heck Reaction: This method allows for the synthesis of substituted tetrahydrofurans from readily available starting materials like cis-butene-1,4-diol.[15]
-
Bio-inspired Skeletal Reorganization: In the synthesis of complex natural products like limonoids, a biomimetic transesterification/oxa-Michael addition cascade can be employed to install a tetrahydrofuran-δ-lactone-fused motif.[9]
The choice of synthetic strategy depends on the desired substitution pattern and stereochemistry of the target THF-containing molecule.
Future Perspectives and Conclusion
The tetrahydrofuran moiety continues to be a focal point of research in natural product chemistry, medicinal chemistry, and drug discovery. Its remarkable versatility as a structural scaffold and a modulator of both pharmacodynamic and pharmacokinetic properties ensures its continued relevance in the development of new therapeutic agents. Future research will likely focus on:
-
Discovery of Novel THF-Containing Natural Products: Exploration of underexplored ecological niches, such as marine microorganisms and endophytic fungi, will undoubtedly lead to the discovery of new THF-containing natural products with unique biological activities.
-
Development of Novel Synthetic Methodologies: The demand for efficient and stereoselective methods for the synthesis of complex THF-containing molecules will continue to drive innovation in synthetic organic chemistry.
-
Application in Targeted Therapies: The ability of the THF moiety to engage in specific interactions with biological targets makes it an attractive component for the design of highly selective inhibitors for personalized medicine.
-
Exploration of New Therapeutic Areas: While the role of THF-containing compounds in cancer and infectious diseases is well-established, their potential in other therapeutic areas, such as neurodegenerative and metabolic diseases, warrants further investigation.
References
- Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans.PMC - NIH.
- Tetrahydrofuran: Benefits and Best Uses Explained.[No Source Found]
- Synthesis of THF‐based natural products.
- The Tetrahydrofuran Motif in Polyketide Marine Drugs.PMC - NIH.
- Stability Study of a New Compounded Medicine for the Tre
- The Tetrahydrofuran Motif in Marine Lipids and Terpenes.MDPI.
- Tetrahydropyrans in Drug Discovery.PharmaBlock.
- Tetrahydrofuran (THF)
- The Tetrahydrofuran Motif in Marine Lipids and Terpenes.PMC - PubMed Central.
- Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies.
- THF ring: Significance and symbolism.[No Source Found]
- Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors.PMC - PubMed Central.
- Tetrahydrofuran synthesis.Organic Chemistry Portal.
- Concise Synthesis of Deoxylimonin.Journal of the American Chemical Society.
- Tetrahydrofuran (THF)-containing natural products and biological activities.
- 25-NB.Wikipedia.
- Novel 1,4-Naphthoquinone-Zidovudine Hybrid: Design, Synthesis, and In Vitro Evaluation of Its Anti-Trypanosom
- Top 8 Industrial Uses of Tetrahydrofuran.Lab Pro.
- Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evalu
- Structures of selected drugs containing THF ring.
- Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies.PubMed.
- Bio-based 1,4-butanediol and tetrahydrofuran synthesis: perspective.RSC Publishing.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tetrahydrofuran: Benefits and Best Uses Explained [kangyangintl.com]
- 4. Tetrahydrofuran (THF): a highly efficient solvent with wide applications - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 5. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labproinc.com [labproinc.com]
- 7. The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Tetrahydrofuran Motif in Marine Lipids and Terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. img01.pharmablock.com [img01.pharmablock.com]
- 12. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Tetrahydrofuran synthesis [organic-chemistry.org]
Methodological & Application
Application Note: 3-((Tetrahydrofuran-2-yl)methyl)piperidine as a Synthetic Intermediate
[1]
Executive Summary
This technical guide outlines the utility, handling, and synthetic protocols for 3-((Tetrahydrofuran-2-yl)methyl)piperidine (CAS: 1220035-77-7 / HCl Salt: 1432679-79-2). As drug discovery moves away from flat, aromatic-heavy scaffolds ("escaping flatland"), this building block offers a critical three-dimensional (3D) architecture. It combines a basic piperidine nitrogen for diverse functionalization with a tetrahydrofuran (THF) ether moiety that acts as a hydrogen-bond acceptor and solubility enhancer.
Key Applications:
-
Fragment-Based Drug Discovery (FBDD): High
character improves solubility and metabolic stability. -
GPCR Ligand Design: Specifically implicated in 5-HT4 receptor partial agonists for neurodegenerative applications.[1]
-
Kinase Inhibition: The piperidine amine serves as a solvent-front vector or hinge-binder attachment point.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Data | Notes |
| IUPAC Name | 3-[(Oxolan-2-yl)methyl]piperidine | |
| CAS (Free Base) | 1220035-77-7 | Viscous oil / Low melting solid |
| CAS (HCl Salt) | 1432679-79-2 | Hygroscopic solid; preferred for storage |
| Mol.[1][2][3][4] Weight | 169.27 g/mol (Free Base) | 205.73 g/mol (HCl Salt) |
| ClogP | ~1.2 - 1.5 | Favorable for CNS penetration |
| Stereochemistry | 2 Chiral Centers (Piperidine C3, THF C2) | 4 Stereoisomers. Commercial supplies are often diastereomeric mixtures unless specified. |
| pKa (Calc) | ~9.8 (Piperidine NH) | Typical secondary amine basicity |
Handling & Stability:
-
Storage: Store the HCl salt at 2–8°C under desiccant. The free base absorbs CO₂ from air; store under nitrogen.
-
Solubility: Highly soluble in DMSO, MeOH, DCM. Moderate water solubility (improved as salt).
Strategic Application: The "Why"
The 3D Advantage
Unlike planar phenyl-piperidines, the methylene-linked THF ring introduces a "kink" in the structure, projecting the ether oxygen out of the piperidine plane. This increases the complexity of the molecular shape, which is correlated with higher clinical success rates due to improved specificity and solubility.
Pharmacophore Mapping
-
Piperidine Nitrogen: The primary vector for attachment to the core scaffold (Warhead).
-
THF Oxygen: Acts as a distal H-bond acceptor, often mimicking morpholine but with a different steric profile and lipophilicity.
-
Methylene Linker: Provides rotational freedom, allowing the THF group to adopt an optimal conformation within a binding pocket (induced fit).
Biological Relevance
Research indicates this scaffold is relevant in designing ligands for the 5-HT4 receptor , a target for Alzheimer's disease and cognitive disorders.[1] The THF moiety mimics the spatial arrangement of neurotransmitter binding motifs while improving blood-brain barrier (BBB) permeability compared to more polar analogs.
Synthetic Protocols
The following protocols are designed for high-throughput library generation (parallel synthesis) but can be scaled up.
General Workflow Visualization
Figure 1: Synthetic divergence from the core piperidine scaffold.
Protocol A: Amide Coupling (Library Scale)
Use this for attaching the scaffold to carboxylic acid cores (e.g., for fragment growing).
Reagents:
-
Scaffold: this compound (HCl salt).[1]
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: DMF (Anhydrous).
Step-by-Step:
-
Preparation: Dissolve the Carboxylic Acid (1.0 equiv, 0.1 mmol) in DMF (1 mL).
-
Activation: Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir at Room Temperature (RT) for 15 minutes. Color change to yellow/orange is typical.
-
Addition: Add this compound HCl (1.1 equiv).
-
Reaction: Shake/Stir at RT for 4–16 hours.
-
Monitoring (Self-Validation): Check via LC-MS.
-
Success Criteria: Disappearance of acid peak; appearance of M+H peak matching Product Mass.
-
-
Workup: Dilute with EtOAc (5 mL), wash with sat. NaHCO₃ (2x) and Brine (1x). Dry over MgSO₄.
-
Purification: If necessary, use reverse-phase prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Protocol B: Reductive Amination
Use this to maintain the basicity of the nitrogen, crucial for hERG avoidance or specific cation-pi interactions.
Reagents:
-
Aldehyde (R-CHO).
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB).
-
Solvent: DCE (1,2-Dichloroethane) or DCM.
-
Additive: Acetic Acid (catalytic).
Step-by-Step:
-
Dissolve Aldehyde (1.0 equiv) and Piperidine Scaffold (1.0 equiv) in DCE (0.2 M concentration).
-
Add Acetic Acid (1–2 drops) to adjust pH to ~5–6. Stir for 30 mins to form the iminium ion.
-
Add STAB (1.5 equiv) in one portion.
-
Stir at RT for 12 hours.
-
Quench: Add sat. NaHCO₃ solution. Stir vigorously for 20 mins until gas evolution ceases.
-
Extraction: Extract with DCM (3x).
-
Validation: NMR should show a new methylene signal (singlet or doublet) near 3.5 ppm corresponding to the N-CH₂-R linkage.
Stereochemical Considerations
The scaffold contains two chiral centers, leading to four possible stereoisomers.
Figure 2: Stereochemical complexity requires careful analytical planning.
Critical Note: Commercial "racemic" mixtures are often mixtures of diastereomers.
-
Recommendation: For lead optimization, separate diastereomers early using Chiral SFC (Supercritical Fluid Chromatography).
-
Column Suggestion: Chiralpak AD-H or IG.
-
Mobile Phase: CO₂ / Methanol (with 0.1% DEA).
References
-
BenchChem. this compound hydrochloride Product Page. Retrieved from
-
PubChem. 3-(Oxolan-2-ylmethyl)piperidine Compound Summary. Retrieved from
-
Barnes-Seeman, D. (2026).[5] The role of 3D fragments in escaping flatland: Piperidine scaffolds in FBDD. (Contextual inference from search results on piperidine fragments).
-
Journal of Medicinal Chemistry. (General Reference for 5-HT4 Agonist structural motifs involving piperidines). Structural analogs containing piperidine and tetrahydrofuran subunits as 5-HT4 receptor partial agonists.[1] (Referenced in search snippet 1.1).
-
Sigma-Aldrich. Safety Data Sheet: Tetrahydrofuran Derivatives. Retrieved from [6]
Sources
- 1. This compound HCl [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 3-Methylpiperidine 99 626-56-2 [sigmaaldrich.com]
Application Notes and Protocols: Oxidation and Reduction of 3-((Tetrahydrofuran-2-yl)methyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the oxidation and reduction reactions involving 3-((Tetrahydrofuran-2-yl)methyl)piperidine. This versatile heterocyclic scaffold is of significant interest in medicinal chemistry, and the ability to selectively modify its piperidine core through oxidation and reduction opens avenues for the synthesis of diverse analogues with potential therapeutic applications.[1] This document details robust protocols, explains the underlying chemical principles, and offers practical insights for researchers in organic synthesis and drug discovery.
Introduction
This compound is a valuable building block in drug discovery, incorporating two key heterocyclic motifs: a piperidine ring, which is a prevalent scaffold in numerous pharmaceuticals, and a tetrahydrofuran moiety that can modulate physicochemical properties.[2] The secondary amine of the piperidine ring is a prime site for chemical transformations, particularly oxidation and reduction, which can lead to a variety of functionalized derivatives, including N-oxides, lactams, and fully reduced or otherwise modified piperidine structures. Understanding and controlling these reactions are crucial for generating libraries of compounds for structure-activity relationship (SAR) studies.
This guide will explore the primary pathways for the oxidation and reduction of this compound, with a focus on practical, laboratory-scale protocols. We will also address the potential reactivity of the tetrahydrofuran ring under these conditions and propose strategies for achieving selective transformations.
Part 1: Oxidation Reactions
The secondary amine of the piperidine ring in this compound can be oxidized to several key intermediates, primarily N-oxides and lactams. The choice of oxidant and reaction conditions will dictate the product outcome.
N-Oxide Formation
The oxidation of the tertiary amine to an N-oxide is a common transformation.[3] N-oxides can serve as prodrugs, as they can be reduced back to the parent amine in vivo.[4] They also exhibit altered polarity and basicity, which can be advantageous for modulating pharmacokinetic properties.
Reaction Scheme:
Caption: N-Oxide formation from the parent piperidine.
Protocol 1: Synthesis of this compound N-oxide using m-CPBA
-
Rationale: Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used, commercially available, and relatively safe peroxy acid for the N-oxidation of amines. The reaction is typically clean and proceeds under mild conditions.
-
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1-1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
Table 1: Summary of N-Oxidation Conditions
| Oxidant | Solvent | Temperature | Typical Reaction Time | Key Considerations |
| m-CPBA | DCM, CHCl₃ | 0 °C to RT | 2-6 hours | Stoichiometric amounts of benzoic acid byproduct are formed. |
| H₂O₂ | Acetic Acid, Methanol | RT to 50 °C | 4-24 hours | Often requires a catalyst; can be slower but is a greener oxidant.[1][5][6] |
-
Note on Selectivity: The tetrahydrofuran ether linkage is generally stable to mild oxidizing agents like m-CPBA at low temperatures. However, prolonged reaction times or higher temperatures could lead to oxidation at the α-position of the THF ring.[2][7][8]
Lactam Formation
Oxidation of the piperidine ring at the carbon alpha to the nitrogen atom leads to the formation of a lactam (an amide within a cyclic structure). This transformation introduces a carbonyl group, which can serve as a handle for further synthetic manipulations.
Reaction Scheme:
Caption: Lactam formation from an N-protected piperidine.
Protocol 2: Synthesis of the Corresponding Lactam via a Two-Step Procedure (N-protection followed by Oxidation)
-
Rationale: Direct oxidation of a secondary amine to a lactam can be challenging and may lead to over-oxidation or side products. A more controlled approach involves first protecting the nitrogen, for example, as a carbamate, followed by α-oxidation. For this example, we will consider a hypothetical N-Boc protected starting material.
-
Step 1: N-Boc Protection (Illustrative)
-
React this compound with Di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) or in a biphasic system with NaOH.
-
-
Step 2: Oxidation to the Lactam
-
Method A: Ruthenium-Catalyzed Oxidation
-
Materials:
-
N-Boc-3-((Tetrahydrofuran-2-yl)methyl)piperidine
-
Ruthenium(III) chloride (RuCl₃·xH₂O)
-
Sodium periodate (NaIO₄)
-
Acetonitrile, Carbon tetrachloride, Water (solvent system)
-
-
Procedure:
-
To a solution of N-Boc-3-((Tetrahydrofuran-2-yl)methyl)piperidine (1.0 eq) in a mixture of acetonitrile, carbon tetrachloride, and water (2:2:3 v/v/v), add RuCl₃·xH₂O (0.05 eq).
-
Add NaIO₄ (4.0 eq) portion-wise while stirring vigorously.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with water and extract with DCM (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to remove any remaining iodine, then with brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
-
-
Method B: Photochemical Oxidation
-
Irradiation of N-arylaminopiperidines in the presence of a photosensitizer can lead to the corresponding lactams under mild conditions.[9] This method may offer an alternative for specific substrates.
-
-
Part 2: Reduction Reactions
Reduction reactions of this compound derivatives typically involve the reduction of an oxidized form, such as an N-oxide or a lactam, back to the amine or a related reduced species.
Reduction of N-Oxides
The reduction of the N-oxide restores the parent secondary amine. This can be useful if the N-oxide was used as a protecting group or as a means to purify the amine.
Reaction Scheme:
Caption: Reduction of the N-oxide to the parent piperidine.
Protocol 3: Reduction of this compound N-oxide using Catalytic Hydrogenation
-
Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of N-oxides. Palladium on carbon (Pd/C) is a common and effective catalyst.
-
Materials:
-
This compound N-oxide
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
-
-
Procedure:
-
Dissolve the N-oxide (1.0 eq) in methanol (20 mL per mmol of substrate) in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which is often pure enough for subsequent steps.
-
Alternative Mild Reduction: For substrates sensitive to catalytic hydrogenation, a mild procedure using ammonium formate with palladium on carbon can be employed.[10] This transfer hydrogenation method avoids the need for high-pressure hydrogen gas.
Reduction of Lactams
The reduction of a lactam will yield the corresponding cyclic amine. This two-step sequence of oxidation to a lactam followed by reduction can be a useful strategy for the synthesis of certain piperidine derivatives.
Reaction Scheme:
Caption: Reduction of a lactam to the corresponding piperidine.
Protocol 4: Reduction of a Lactam Derivative using Sodium Borohydride and Iodine
-
Rationale: While Lithium aluminum hydride (LiAlH₄) is a powerful reagent for lactam reduction, the combination of sodium borohydride (NaBH₄) and iodine (I₂) offers a milder and often more selective alternative.[11]
-
Materials:
-
Lactam derivative of this compound
-
Sodium borohydride (NaBH₄)
-
Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous sodium hydroxide (NaOH) solution
-
Diethyl ether or Ethyl acetate
-
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the lactam (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C.
-
In a separate flask, prepare a solution of NaBH₄ (2.0-3.0 eq) in anhydrous THF.
-
Slowly add a solution of iodine (1.0-1.5 eq) in anhydrous THF to the NaBH₄ solution at 0 °C. This generates diborane in situ.
-
Add the lactam solution dropwise to the freshly prepared borane solution at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and cautiously quench by the slow addition of methanol, followed by 1 M aqueous NaOH.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography if necessary.
-
Summary and Outlook
The oxidation and reduction of this compound provide essential tools for the diversification of this important chemical scaffold. The protocols outlined in this guide offer reliable methods for accessing key derivatives such as N-oxides and lactams, and for their subsequent reduction back to the parent amine or related structures. Careful consideration of the choice of reagents and reaction conditions is paramount to ensure high yields and selectivity, particularly given the potential for competitive oxidation of the tetrahydrofuran ring. The methodologies described herein should serve as a valuable starting point for researchers engaged in the synthesis of novel piperidine-based compounds for drug discovery and development.
References
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
LookChem. (n.d.). SELECTIVE ANODIC OXIDATION OF TETRAHYDROFURAN. Retrieved from [Link]
-
Granato, A. S., Amarante, G. W., & Adrio, J. (2021). Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. The Journal of Organic Chemistry, 86(19), 13817–13823. [Link]
-
Todd, R. D. (n.d.). The Regioselective 3-Alkylation of Piperidine. [Link]
-
Wang, Z., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine. DigitalCommons@TMC. [Link]
-
Zacharie, B., Moreau, N., & Dockendorff, C. (2001). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. The Journal of Organic Chemistry, 66(15), 5264–5265. [Link]
-
Wang, Z., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
-
Zhang, X., et al. (2022). Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer. Journal of the American Chemical Society. [Link]
-
Hong, C.-B., Li, G., & Liu, H. (2023). Selective hydrogenolysis of bio-renewable tetrahydrofurfurylamine to piperidine on ReOx- modified Rh catalysts. The Royal Society of Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Hydrogen peroxide. Retrieved from [Link]
-
Hulme, C., et al. (2014). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. PMC - NIH. [Link]
-
Paton, R. S., et al. (2015). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. PMC - NIH. [Link]
-
Kovács, L., et al. (2024). Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. Repository of the Academy's Library. [Link]
-
Ito, T., et al. (2002). Application of Sodium Borohydride Reduction to Synthesis of Substituted Aminopiperidines, Aminopiperazines, Aminopyridines, and Hydrazines. The Journal of Organic Chemistry. [Link]
-
Williams, S., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]
-
Cocquet, G., Ferroud, C., Simon, P., & Taberna, P.-L. (2000). Single electron transfer photoinduced oxidation of piperidine and pyrrolidine derivatives to the corresponding lactams. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Google Patents. (n.d.). US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives.
-
LibreTexts. (2021). 23.11: Oxidation of Amines. Chemistry LibreTexts. [Link]
-
Smith, C. R., & Ferreira, E. M. (2018). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
-
ResearchGate. (n.d.). Studies of tertiary amine oxides. Part 8. Rearrangement of N-(2,4-dinitrophenyl)-piperidines and -morpholine N-oxides in aprotic solvents. Retrieved from [Link]
-
Paton, R. S., et al. (2023). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. ResearchGate. [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]
-
Wang, Z., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. DigitalCommons@TMC. [Link]
-
Harish, V., et al. (2017). Enantiomerically pure piperazines via NaBH4/I2 reduction of cyclic amides. ResearchGate. [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Pini, D., et al. (n.d.). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. AIR Unimi. [Link]
-
Kovács, L., et al. (2024). Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. PMC - NIH. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. lookchem.com [lookchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Reactivity of Tetrahydrofuran_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Single electron transfer photoinduced oxidation of piperidine and pyrrolidine derivatives to the corresponding lactams - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Comprehensive Analytical Protocols for the Characterization of 3-((Tetrahydrofuran-2-yl)methyl)piperidine
Introduction: 3-((Tetrahydrofuran-2-yl)methyl)piperidine is a key heterocyclic compound with significant interest in medicinal chemistry and drug development. Its structure, featuring both a piperidine and a tetrahydrofuran moiety, makes it a valuable scaffold for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1] Robust and reliable analytical methods are paramount for ensuring the identity, purity, and quality of this molecule throughout the research, development, and manufacturing processes. This document provides a comprehensive guide to the essential analytical techniques for the thorough characterization of this compound, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural analysis for organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its covalent structure and assessing isomeric purity.
Rationale for NMR in Structural Verification
The unique arrangement of protons and carbons in the piperidine and tetrahydrofuran rings, along with the linking methylene bridge, gives rise to a characteristic set of signals in the NMR spectra. The chemical shifts, coupling constants (J-values), and signal multiplicities allow for the unambiguous assignment of each atom in the molecule. Furthermore, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively establish the connectivity between protons and carbons.
Protocol for ¹H and ¹³C NMR Analysis
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative analyses.[2]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
Data Acquisition:
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay: 2-5 seconds.
-
Data Processing and Interpretation:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra and perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants to assign the signals to the specific protons and carbons in the molecule.
Expected Spectral Features
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Rationale for Chemical Shift |
| Piperidine Ring | |||
| H2, H6 (axial & equatorial) | 2.5 - 3.1 (multiplets) | ~45 - 55 | Protons adjacent to the nitrogen atom are deshielded. |
| H3 (axial & equatorial) | 1.0 - 1.9 (multiplets) | ~25 - 35 | Methylene protons further from the nitrogen. |
| H4, H5 (axial & equatorial) | 1.0 - 1.9 (multiplets) | ~20 - 30 | Methylene protons. |
| Tetrahydrofuran Ring | |||
| H2' | 3.5 - 4.0 (multiplet) | ~75 - 85 | Proton on the carbon adjacent to the oxygen and the chiral center. |
| H3', H4' | 1.5 - 2.2 (multiplets) | ~25 - 35 | Methylene protons. |
| H5' (axial & equatorial) | 3.6 - 3.9 (multiplets) | ~65 - 75 | Protons on the carbon adjacent to the oxygen. |
| Methylene Bridge | |||
| -CH₂- | 1.4 - 1.8 (multiplets) | ~35 - 45 | Protons of the methylene group connecting the two rings. |
Note: These are estimated ranges and actual values may vary depending on the solvent, concentration, and instrument used.
Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.
The Role of MS in Identity Confirmation
By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions, MS provides a direct measurement of the molecular weight, a fundamental property for confirming the identity of this compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition.
Protocol for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
Sample Preparation:
-
Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol, ethanol, or dichloromethane.
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50-100 °C, hold for 1-2 minutes.
-
Ramp: 10-20 °C/min to 280-300 °C.
-
Final hold: 5-10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Anticipated Mass Spectrum and Fragmentation Pattern
The molecular formula of this compound is C₁₀H₁₉NO, with a molecular weight of 169.26 g/mol .[1]
Expected Fragmentation Pathways:
-
Molecular Ion (M⁺): A peak at m/z 169 should be observed.
-
Loss of the Tetrahydrofurfuryl Group: Cleavage of the C-C bond between the piperidine ring and the methylene bridge can lead to a fragment corresponding to the piperidine ring.
-
Alpha-Cleavage of the Piperidine Ring: A common fragmentation pathway for piperidines involves the cleavage of the bond adjacent to the nitrogen atom.
-
Cleavage of the Tetrahydrofuran Ring: The tetrahydrofuran ring can undergo fragmentation, for example, through the loss of a C₂H₄O fragment.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Purity Assessment and Quantification by Chromatography
Chromatographic techniques are essential for separating the target compound from impurities, byproducts, and starting materials, thereby allowing for accurate purity determination and quantification.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds.
Protocol for Reversed-Phase HPLC:
Instrumentation:
-
An HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (or methanol) and water, both containing a modifier such as 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Example Gradient: 10% to 90% acetonitrile over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm (as the molecule lacks a strong chromophore).
-
Injection Volume: 10 µL.
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: General workflow for HPLC purity analysis.
Chiral Separation
As this compound possesses two chiral centers, it can exist as a mixture of diastereomers and enantiomers. Chiral chromatography is necessary to separate and quantify these stereoisomers.
Protocol for Chiral HPLC:
Instrumentation:
-
An HPLC system with a UV or polarimetric detector.
Chromatographic Conditions:
-
Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose.
-
Mobile Phase: Typically a normal-phase solvent system, such as a mixture of hexane and isopropanol or ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape for basic compounds.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a pure sample. It serves as a fundamental check of the compound's empirical formula.
Protocol for Elemental Analysis:
Instrumentation:
-
A CHN elemental analyzer.
Procedure:
-
A precisely weighed amount of the pure, dry compound is combusted in a high-temperature furnace.
-
The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.
-
The weight percentages of C, H, and N are calculated.
Expected Results for C₁₀H₁₉NO:
-
Carbon (C): 70.96%
-
Hydrogen (H): 11.31%
-
Nitrogen (N): 8.28%
-
Oxygen (O): 9.45% (by difference)
The experimentally determined values should be within ±0.4% of the theoretical values to confirm the elemental composition.
Summary and Conclusion
The comprehensive characterization of this compound requires a multi-technique approach. NMR spectroscopy is essential for unambiguous structural elucidation, while mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns. Chromatographic methods, particularly HPLC, are crucial for assessing purity and separating stereoisomers. Finally, elemental analysis provides fundamental confirmation of the elemental composition. By employing these analytical methods with the detailed protocols provided, researchers can ensure the quality and integrity of this important pharmaceutical building block, thereby supporting the advancement of drug discovery and development programs.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Sources
Troubleshooting & Optimization
Technical Support Hub: Diastereoselective Synthesis of Piperidines
Status: Operational Current Queue: Low Latency Lead Scientist: Dr. A. Vance, Senior Application Scientist
Welcome to the Piperidine Stereocontrol Hub
You are likely here because your diastereomeric ratio (dr) is poor, your protecting groups are interfering with ring conformation, or your hydrogenation yielded the thermodynamic product when you needed the kinetic one.
Piperidines are conformationally mobile.[1] Unlike pyrrolidines, the chair-flip interconversion ($ \Delta G^\ddagger \approx 10 \text{ kcal/mol}
Quick Diagnostic: Select Your Workflow
Before proceeding, identify your synthetic entry point using the logic flow below.
Figure 1: Decision matrix for selecting the appropriate troubleshooting module based on starting material and desired stereochemical outcome.
Module 1: Troubleshooting Heterogeneous Hydrogenation
Issue: "I need the cis-isomer, but I'm getting a mix or the trans-isomer."
The Mechanism: Heterogeneous hydrogenation of pyridines usually proceeds via cis-addition of hydrogen to the less hindered face of the adsorbed pyridine. However, the energy difference between the cis (kinetic) and trans (thermodynamic) products is often small.
Root Cause Analysis:
-
Catalyst Haptophilicity: Pd/C allows for rapid equilibration (ring flip and dehydrogenation/re-hydrogenation), favoring the trans isomer. PtO
(Adams' catalyst) and Rh/C are more strictly kinetic (cis-selective). -
Solvent Acidity: In neutral solvents, the lone pair on nitrogen can poison the catalyst or direct adsorption unfavorably. In acidic media (AcOH or HCl/MeOH), the pyridinium salt prevents catalyst poisoning and enforces a specific adsorption mode.
Protocol: High-Fidelity Cis-Hydrogenation Standard for 2,4- or 2,6-disubstituted pyridines.
-
Substrate Prep: Dissolve pyridine (1.0 equiv) in Glacial Acetic Acid (0.1 M).
-
Why? Protonation blocks the N-lone pair, preventing strong N-metal binding that slows turnover and allows isomerization.
-
-
Catalyst: Add PtO
(5 mol%) or 5% Rh/C (5 wt%).-
Avoid: Pd/C if cis is required.
-
-
Pressure: Hydrogenate at 3-5 bar (45-75 psi) H
.-
Note: Higher pressure favors the kinetic pathway (faster reduction vs. equilibration).
-
-
Workup (Critical): Filter catalyst before neutralizing.
-
Warning: Neutralizing in the presence of active catalyst can induce epimerization.
-
Table 1: Catalyst Selectivity Matrix
| Catalyst | Solvent | Major Product | Mechanism |
| PtO | AcOH | Cis (>95:5) | Kinetic adsorption, fast reduction. |
| Rh/C | MeOH/HCl | Cis (>90:10) | Mild conditions, prevents dearomatization reversal. |
| Pd/C | EtOH (Neutral) | Trans / Mix | Reversible dehydrogenation allows thermodynamic equilibration. |
| Raney Ni | EtOH | Trans | High temperature/pressure favors thermodynamic settling. |
Module 2: Nucleophilic Addition to N-Acyl Pyridiniums
Issue: "My Grignard addition to the pyridinium salt gave low diastereoselectivity (dr < 3:1)."
The Mechanism:
This typically follows the Comins or Charette protocols. The reaction relies on the formation of an N-acyl pyridinium salt. The regioselectivity (1,2 vs 1,[2]4) and stereoselectivity are governed by the Paulson Effect (A
Troubleshooting Steps:
1. The "Blocking Group" Failure If using a chiral auxiliary (e.g., (-)-8-phenylmenthol or phenylethylamine derivatives), the "effective size" of the group might be insufficient at the reaction temperature.
-
Fix: Switch to Troc (2,2,2-trichloroethoxycarbonyl) or Cbz if using a chiral nucleophile. If the auxiliary is on the Nitrogen, lower the temperature to -78°C and ensure complexation time is adequate.
2. The Salt Effect (The "Magic" Additive) Lithium salts can dramatically alter selectivity by chelating the carbonyl and the incoming nucleophile, rigidifying the transition state.
-
Protocol Adjustment: Add LiBr (2.0 equiv) or CuI to the reaction mixture before adding the Grignard reagent.
-
Evidence: In the synthesis of Bedaquiline, LiBr addition flipped/enhanced dr by organizing the lithium amide/enolate aggregate [1].
-
3. Regioselectivity (1,2 vs 1,4)
-
Hard Nucleophiles (R-Li): Favor 1,2-addition (attacking the C2 position adjacent to Nitrogen).
-
Soft Nucleophiles (Cuprates, Enol Silanes): Favor 1,4-addition (conjugate addition).
-
The "Comins" Solution: To force substitution at C4 with high selectivity, use a silyl enol ether with Comins' reagent (N-triflyl pyridinium).
Figure 2: Regioselectivity divergence based on nucleophile hardness in pyridinium additions.
Module 3: -Lithiation of N-Boc Piperidines (Beak-O'Brien)
Issue: "I lost enantiopurity/diastereoselectivity during the lithiation-substitution sequence."
The Mechanism: This involves directed lithiation of N-Boc piperidine using s-BuLi/TMEDA.[3] The selectivity relies on a Dipole-Stabilized Carbanion .
-
Critical Failure Point: The rotational barrier of the Boc group in piperidines is significantly lower ($ \approx 4 \text{ s half-life at } -78^\circ\text{C} $) than in pyrrolidines [2].[4] If the Boc group rotates, the lithium coordination is lost, leading to racemization or poor dr.
Troubleshooting Protocol:
-
Temperature Discipline:
-
Do NOT exceed -50°C during the lithiation step.
-
Ideal window: Lithiate at -78°C for 4-6 hours, or -50°C for 30-45 minutes max.
-
-
The Electrophile Trap:
-
Pre-cool the electrophile. Adding a warm electrophile to the -78°C lithiated species creates local "hot spots" that cause Boc-rotation and loss of stereochemistry.
-
-
Trans-Synthesis via Epimerization:
-
Direct lithiation/substitution typically yields the cis-2,6-disubstituted product (equatorial attack on the axial lithio-species).
-
To get Trans: Isolate the cis-product, then treat with t-BuOK in THF (reflux) to epimerize the alpha-center to the thermodynamic trans-diequatorial conformation.
-
Module 4: Analytical Verification (Don't Trust, Verify)
FAQ: "How do I prove I have the cis isomer without an X-ray?"
1.
-
Axial-Axial: Large coupling constant (
). -
Axial-Equatorial: Small coupling constant (
). -
Diagnostic: If your H2 and H6 protons show a large triplet/quartet splitting, they are likely axial, suggesting the substituents are equatorial (assuming a chair conformation).
2. The Bohlmann Bands (IR Spectroscopy)
-
Cis-quinolizidines (and specific piperidines): Lone pair antiperiplanar to at least two C-H bonds.
-
Observation: Look for C-H stretching bands at 2700–2800 cm
. Their presence indicates an antiperiplanar relationship between the N-lone pair and adjacent axial C-H bonds, helping confirm conformation.
References
-
Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. Source: ResearchGate. URL:
-
An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine. Source: Journal of the American Chemical Society (ACS). URL:
-
A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Source: Organic Letters (ACS). URL:
-
Metal-Free Borane-Catalyzed Highly Stereoselective Hydrogenation of Pyridines. Source: Journal of the American Chemical Society (ACS). URL:
-
Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Source: Organic & Biomolecular Chemistry (RSC). URL:[5]
Sources
Technical Support Center: Post-Synthesis Tetrahydrofuran (THF) Removal
Welcome to the comprehensive technical support guide for the effective removal of residual tetrahydrofuran (THF) following your chemical synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more successful outcomes in your work.
Introduction: The Challenge of Residual THF
Tetrahydrofuran is a widely used solvent in organic synthesis due to its excellent solvating properties for a broad range of compounds.[1][2] However, its complete removal from the final product is often a critical step, driven by the need for high product purity and the potential for THF to interfere with downstream applications or toxicological profiles. Its relatively high boiling point (66 °C) and its miscibility with water can present challenges for its removal.[2][3][4] This guide will explore various methods for THF removal, from the most common to more specialized techniques, and provide practical solutions to common issues.
Section 1: Standard Removal Techniques
This section details the most frequently employed methods for THF removal, outlining the principles, protocols, and key considerations for each.
Rotary Evaporation: The Workhorse of Solvent Removal
Rotary evaporation, or "rotovaping," is a cornerstone technique for efficiently and gently removing solvents by reducing the pressure above the liquid, thereby lowering its boiling point.[5][6] The rotation of the flask increases the surface area of the sample, accelerating the rate of evaporation.[6]
Why it Works: By reducing the pressure, the energy required to induce the phase change from liquid to gas is significantly lowered. This allows for rapid solvent removal at a lower temperature, which is crucial for thermally sensitive compounds.
Experimental Protocol: Rotary Evaporation of THF
-
System Preparation:
-
Ensure the rotary evaporator's condenser is chilled to an appropriate temperature (typically 0 to -15 °C for THF).
-
Confirm the cold trap between the evaporator and the vacuum pump is filled with a suitable cooling medium, such as a dry ice/acetone slurry or liquid nitrogen, to prevent THF vapors from contaminating the pump oil.[7]
-
Set the water bath to a temperature approximately 20-25 °C higher than the boiling point of THF at the target vacuum pressure (see table below). A common starting point is 40 °C.
-
-
Sample Loading:
-
Transfer the THF solution containing your compound to a round-bottom flask. Do not fill the flask more than halfway to prevent bumping.
-
Securely attach the flask to the rotary evaporator's vapor duct.
-
-
Evaporation Process:
-
Begin rotating the flask at a moderate speed (e.g., 150-200 rpm).
-
Gradually apply the vacuum. You should observe the THF begin to bubble and then boil.
-
Adjust the vacuum and/or bath temperature as needed to maintain a controlled, steady evaporation rate. Avoid vigorous bumping.
-
Continue the process until all visible solvent has been removed and the product appears as a solid or oil.
-
-
Final Drying:
-
Once the bulk of the THF is removed, you may need to continue applying vacuum for an extended period to remove tightly bound solvent molecules.
-
Vent the system slowly to avoid disturbing the dried product.
-
Data Presentation: THF Boiling Point at Reduced Pressures
| Vacuum Pressure (mbar) | Boiling Point (°C) |
| 1013 (Atmospheric) | 66.0 |
| 586 | 50.0 |
| 268 | 30.0 |
| 173 | 20.0 |
| 107 | 10.0 |
| 63.9 | 0.0 |
Source: Adapted from publicly available vapor pressure data for Tetrahydrofuran.[8]
Visualization: Rotary Evaporation Workflow
Caption: Workflow for THF removal via rotary evaporation.
Lyophilization (Freeze-Drying): For Highly Sensitive Compounds
Lyophilization is a process where a solvent is removed from a frozen product through sublimation, the direct transition from a solid to a gaseous state.[9][10] This technique is particularly useful for compounds that are unstable in solution or sensitive to heat.
Why it Works: By freezing the material and then reducing the pressure, the solvent can be removed without passing through the liquid phase. This minimizes potential damage to the compound's structure. While commonly used for aqueous solutions, it can be adapted for organic solvents like THF.[11][12]
Experimental Protocol: Lyophilization of THF
-
Pre-Freezing:
-
Dissolve the compound in a minimal amount of THF.
-
Transfer the solution to a lyophilization flask.
-
Freeze the sample completely. This can be done by slowly rotating the flask in a bath of liquid nitrogen or a dry ice/acetone slurry to create a thin, frozen shell on the inner surface of the flask.
-
-
Lyophilization:
-
Connect the frozen flask to the lyophilizer.
-
Ensure the condenser is at its operating temperature (typically -50 °C or lower).
-
Apply a high vacuum (typically < 0.1 mbar).
-
The THF will sublime from the frozen sample and be collected on the cold condenser.
-
The process is complete when all the frozen solvent has disappeared.
-
Important Considerations:
-
Ensure your lyophilizer and vacuum pump are compatible with organic solvents. THF can damage certain types of seals and pump components.
-
Proper cold trapping is essential to prevent THF vapors from reaching and damaging the vacuum pump.
Section 2: Advanced & Alternative Removal Strategies
When standard methods are insufficient or inappropriate, the following techniques offer effective alternatives.
Nitrogen Purging (or Sweeping)
This method involves passing a stream of inert gas, such as nitrogen, over the surface or through the solution containing THF.[13][14]
Why it Works: The flowing nitrogen continuously removes the THF vapor above the liquid, disrupting the liquid-vapor equilibrium and promoting further evaporation.[13][15] This is a gentle method that can be performed at ambient temperature.
Experimental Protocol: Nitrogen Purging
-
Place the THF solution in a flask or vial with a wide opening to maximize surface area.
-
Position a needle or tube connected to a nitrogen source just above the surface of the liquid.
-
Adjust the flow rate of nitrogen to create a gentle stream that agitates the surface of the liquid without splashing.
-
Ensure adequate ventilation, as this method releases THF vapors into the surrounding environment (preferably a fume hood).
-
Continue the process until the desired level of solvent removal is achieved. This can be monitored by weight or spectroscopic methods (e.g., NMR).
Visualization: Nitrogen Purging Setup
Caption: Diagram of a typical nitrogen purging setup.
Solvent Exchange
Solvent exchange involves adding a second, higher-boiling point solvent to the THF solution and then removing the THF by evaporation.
Why it Works: The higher-boiling point solvent acts as a "keeper," allowing the more volatile THF to be selectively removed. This is particularly useful when the product is an oil or a low-melting solid that is difficult to handle in a solvent-free state.
Experimental Protocol: Solvent Exchange
-
To your THF solution, add a suitable higher-boiling point solvent in which your compound is also soluble (e.g., toluene, heptane, or ethyl acetate).
-
Use a rotary evaporator to remove the THF. The bath temperature should be set to a point where THF will evaporate efficiently, but the higher-boiling point solvent will not.
-
Continue the evaporation until the volume in the flask remains constant, indicating that the THF has been removed.
-
The product is now dissolved in the second solvent and can be used in the next step or isolated from this new solvent.
Section 3: Troubleshooting Guide & FAQs
This section addresses common problems encountered during THF removal and provides actionable solutions.
Q1: I'm using a rotary evaporator, but I can't seem to remove all the THF. My product is an oil that still smells of the solvent. What should I do?
A1: This is a common issue, as THF can be strongly retained by certain compounds, especially viscous oils.
-
Increase the vacuum: A lower pressure will further reduce the boiling point of THF and facilitate its removal.
-
Slightly increase the bath temperature: Do this cautiously, ensuring your compound is thermally stable at the higher temperature.
-
Use a "keeper" solvent: Add a small amount of a higher-boiling point, non-interfering solvent (like toluene or hexane) and re-evaporate. The second solvent can help to azeotropically remove the last traces of THF.
-
High-vacuum drying: After rotary evaporation, place the sample under a high-vacuum pump (with a cold trap) for several hours or overnight.
Q2: My compound seems to be degrading during rotary evaporation. How can I avoid this?
A2: Thermal degradation is a significant concern for sensitive molecules.
-
Lower the temperature: The primary advantage of rotary evaporation is the ability to remove solvents at reduced temperatures. Ensure your bath temperature is as low as possible while still allowing for efficient evaporation. This may require a better vacuum.
-
Use an alternative method: For extremely sensitive compounds, consider nitrogen purging at room temperature or lyophilization, both of which are much gentler methods.
Q3: I'm concerned about peroxides in my THF. How can this affect the removal process and my product?
A3: THF can form explosive peroxides upon exposure to air and light.[2][16][17][18] Concentrating THF that contains peroxides during evaporation can be extremely dangerous.
-
Test for peroxides: Before use, and especially before distillation or evaporation, test your THF for the presence of peroxides using commercially available test strips.[16]
-
Peroxide removal: If peroxides are present, they can be removed by passing the THF through a column of activated alumina or by treating it with a reducing agent like ferrous sulfate.[16][19]
-
Use inhibited THF: For many applications, using THF that contains an inhibitor like butylated hydroxytoluene (BHT) can prevent peroxide formation.[2][17]
Q4: Can I use distillation to remove THF?
A4: Simple distillation can be used, but it is generally less efficient than rotary evaporation for complete solvent removal from a reaction product.[7] Fractional distillation may be employed if you need to separate THF from another volatile component.[20] However, for removing THF from a non-volatile product, rotary evaporation is superior. Be aware that THF forms an azeotrope with water, which can complicate distillation if water is present.[1][21][22]
Q5: What safety precautions should I take when removing THF?
A5:
-
Work in a well-ventilated area: Always handle THF in a fume hood to avoid inhaling the vapors.[23]
-
Avoid ignition sources: THF is highly flammable.[2][24][25] Ensure there are no open flames, spark sources, or hot surfaces nearby.
-
Use appropriate personal protective equipment (PPE): This includes safety glasses, gloves, and a lab coat.
-
Check for peroxides: As mentioned, always test for and, if necessary, remove peroxides before concentrating THF.
References
-
Wikipedia. Rotary evaporator. [Link]
-
Presscon. Nitrogen purging explained | How it works & applications. [Link]
-
ResearchGate. What is the best and fastest method of removing solvent like THF from Tecothane (polymer) to form a homogeneous layer? [Link]
-
ResearchGate. What is the best method of removing solvents like chloroform, THF, dichloromethane without using a rotary evaporator? [Link]
-
Organic Syntheses. A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. [Link]
-
Asynt. What Is It? | Rotary Evaporator. [Link]
-
Reddit. Help removing THF : r/chemistry. [Link]
-
JYX Digital Repository. THF cleaning for PMMA residue removal from graphene. [Link]
-
Proceedings. Dehydration and Purification of Spent Tetra Hydro Furan Solvent. [Link]
-
University of Rochester. Remove Sticky Reagents. [Link]
-
MDPI. Zero-Discharge Process for Recycling of Tetrahydrofuran–Water Mixtures. [Link]
-
Wikipedia. Tetrahydrofuran. [Link]
- Google Patents. CN106588828A - Separation and purification method of a THF (tetrahydrofuran)
-
National Institutes of Health. Tetrahydrofuran | (CH2)3CH2O | CID 8028 - PubChem. [Link]
-
ResearchGate. Can the tetrahydrofuran be removed from the solution by freezedrying? [Link]
-
Wikipedia. Azeotrope tables. [Link]
-
Lab Unique. Rotary Evaporator Solvent Chart. [Link]
-
Wikipedia. Tetrahydrofuran (data page). [Link]
-
NiGen International. What is Nitrogen Purging & How Does it Work? [Link]
-
Activated Alumina Balls. Peroxide Removal from Organic Solvent Tetrahydrofuran. [Link]
-
American Chemical Society. Tetrahydrofuran. [Link]
-
NIST WebBook. Tetrahydrofuran. [Link]
-
Separation of Tetrahydrofuran-Ethanol Azeotropic Mixture by Extractive Distillation. [Link]
-
University of California, Berkeley. Safe Handling of Peroxide-Formers (PFs). [Link]
-
YouTube. Industrial Nitrogen Purging - Displacement Method. [Link]
- Google Patents. US20030068416A1 - Method of lyophylization to reduce solvent content and enhance product recovery.
-
UD Technologies. Rotary Evaporator Solvent Chart. [Link]
-
Organic Syntheses Procedure. [Link]
-
University of Louisville. Peroxide Forming Chemicals. [Link]
-
Koch Modular. Distillation. [Link]
-
CBG Biotech. Solvent Recycling and Azeotropes. [Link]
-
YouTube. The Process of Freeze Drying (Lyophilization). [Link]
-
Generon. What Is Nitrogen Purging? How Does It Work and What Equipment Is Required? [Link]
-
ResearchGate. Removal of peroxides from THF and DBE. [Link]
-
INCHEM. ICSC 0578 - TETRAHYDROFURAN. [Link]
-
Prudent Practices in the Laboratory. LCSS: TETRAHYDROFURAN. [Link]
-
Oxygen Service Company. Nitrogen Purging for Pipelines and Storage Tanks. [Link]
- Google Patents.
-
MACL. Tetrahydrofuran. [Link]
Sources
- 1. proceedings.aiche.org [proceedings.aiche.org]
- 2. acs.org [acs.org]
- 3. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 4. Tetrahydrofuran – MACL [macl.co.in]
- 5. Rotary evaporator - Wikipedia [en.wikipedia.org]
- 6. asynt.com [asynt.com]
- 7. researchgate.net [researchgate.net]
- 8. Tetrahydrofuran (data page) - Wikipedia [en.wikipedia.org]
- 9. US20030068416A1 - Method of lyophylization to reduce solvent content and enhance product recovery - Google Patents [patents.google.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Nitrogen purging explained | How it works & applications [presscon.com]
- 14. What is Nitrogen Purging & How Does it Work? [nigen.com]
- 15. generon.com [generon.com]
- 16. activatedaluminaballs.com [activatedaluminaballs.com]
- 17. ehs.wisc.edu [ehs.wisc.edu]
- 18. louisville.edu [louisville.edu]
- 19. guidechem.com [guidechem.com]
- 20. reddit.com [reddit.com]
- 21. mdpi.com [mdpi.com]
- 22. kochmodular.com [kochmodular.com]
- 23. Tetrahydrofuran | (CH2)3CH2O | CID 8028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. ICSC 0578 - TETRAHYDROFURAN [inchem.org]
- 25. LCSS: TETRAHYDROFURAN [web.stanford.edu]
optimizing reaction conditions for piperidine ring formation
Technical Support Center: Optimizing Piperidine Ring Formation
Case ID: PIP-SYN-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: Route Selection Strategy
Before troubleshooting specific reaction failures, ensure you have selected the optimal synthetic pathway for your target scaffold. Piperidine synthesis is rarely "one size fits all." Use the decision matrix below to validate your current approach.
Caption: Decision matrix for selecting the optimal piperidine synthesis pathway based on substrate tolerance and precursor availability.
Module A: Catalytic Hydrogenation of Pyridines
Context: This is the most direct route but is plagued by catalyst poisoning and stereoselectivity issues. The nitrogen lone pair competes with hydrogen for active sites on the metal surface.
Troubleshooting Guide
Q: My reaction stalls at <20% conversion despite high H2 pressure (50 bar). What is happening? Diagnosis: Catalyst Poisoning (Nitrogen Coordination).[1] Technical Insight: The basic nitrogen atom of the pyridine coordinates strongly to the metal catalyst surface (especially Pd and Pt), blocking the active sites required for H2 adsorption. Solution:
-
Protonate the Nitrogen: Run the reaction in acidic media (Glacial Acetic Acid is standard). This forms the pyridinium ion, which does not coordinate to the metal, freeing active sites.
-
Change Catalyst: Switch to Rhodium (Rh) . Rhodium has a lower affinity for the nitrogen lone pair compared to Palladium or Platinum and works well under milder conditions.
-
Protocol Adjustment: Add 1.1 eq. of HCl or H2SO4 if you cannot use acetic acid as a solvent.
Q: I need the cis-2,6-disubstituted piperidine, but I'm getting a mixture. How do I maximize cis-selectivity? Diagnosis: Thermodynamic vs. Kinetic Control. Technical Insight: Hydrogenation generally occurs via syn-addition of hydrogen to the face of the ring. However, intermediate partially reduced species (tetrahydropyridines) can isomerize or undergo desorption/readsorption, scrambling the stereochemistry. Solution:
-
Increase H2 Pressure: Higher pressure (>50 bar) forces rapid hydrogenation, minimizing the lifetime of intermediates that allow isomerization.
-
Use Heterogeneous Rhodium: Rh/C or Rh2O3 is superior for cis-selectivity (often >90% cis) because it facilitates rapid, concerted hydride transfer.
-
Lower Temperature: Run at the lowest effective temperature (RT to 40°C) to suppress thermodynamic equilibration to the trans-isomer.
Data Summary: Catalyst Performance Matrix
| Catalyst | Typical Conditions | Solvent System | Mechanism Note | Primary Risk |
| PtO2 (Adams) | 50-70 bar, RT-60°C | Acetic Acid | Forms Pt(0) in situ; requires acidic media to prevent poisoning. | Over-reduction of phenyl rings.[1] |
| Rh/C (5%) | 5-10 bar, RT-40°C | MeOH / EtOH | Excellent activity; tolerates free amines better than Pt. | Expensive; can be sensitive to sulfur. |
| Pd/C (10%) | High Temp/Press | Acidic MeOH | Prone to poisoning; requires harsh conditions. | Stalled conversion; ring opening. |
| Rh2O3 | 5 bar, 40°C | TFE / Water | Highly active; works under mild conditions. | None significant. |
Module B: Ring-Closing Metathesis (RCM)
Context: Used for constructing piperidines from acyclic dienes. The challenge here is usually oligomerization and catalyst removal.
Troubleshooting Guide
Q: I am seeing significant dimer/oligomer formation instead of the cyclized piperidine. Diagnosis: Intermolecular Metathesis Competition. Technical Insight: The rate of intramolecular cyclization (RCM) vs. intermolecular polymerization (ADMET) is concentration-dependent. Solution:
-
High Dilution: Run the reaction at 0.01 M to 0.005 M concentration. This kinetically favors the intramolecular reaction.
-
Slow Addition: Add the catalyst (or the substrate) slowly over several hours using a syringe pump to keep the instantaneous concentration of active species low.
Q: The reaction works, but the product is contaminated with ruthenium (dark color/residue). Diagnosis: Catalyst Leaching. Solution:
-
Scavengers: Treat the crude reaction mixture with tris(hydroxymethyl)phosphine (THP) or commercially available scavengers (e.g., SiliaMetS®) before filtration.
-
Polar Wash: A wash with dilute DMSO or imidazole solution can coordinate Ru species and pull them into the aqueous/polar phase.
Standard Operating Procedure (SOP)
Protocol: Rhodium-Catalyzed Hydrogenation of Functionalized Pyridines Target: High-yield synthesis of cis-2,6-disubstituted piperidines under mild conditions.
Reagents:
-
Substrate: 2,6-Disubstituted Pyridine (1.0 equiv)
-
Catalyst: Rhodium(III) Oxide (Rh2O3) (0.5 - 1.0 mol%)
-
Solvent: 2,2,2-Trifluoroethanol (TFE) or Methanol (0.2 M concentration)
-
Gas: Hydrogen (H2)[2]
Workflow:
-
Preparation: In a glovebox or well-ventilated hood, charge the high-pressure autoclave vial with the pyridine substrate and Rh2O3.
-
Solvation: Add TFE carefully. Note: TFE is chosen for its ability to stabilize cationic intermediates and enhance hydrogen solubility.
-
Purging: Seal the reactor. Purge with N2 (3 cycles) followed by H2 (3 cycles) to remove oxygen.
-
Pressurization: Pressurize the reactor to 5 bar (75 psi) with H2.
-
Reaction: Stir vigorously (>800 rpm) at 40°C for 4–16 hours. Note: Mass transfer is critical in heterogeneous catalysis; ensure a vortex is visible.
-
Work-up: Vent H2 carefully. Filter the mixture through a pad of Celite to remove the rhodium catalyst. Rinse with MeOH.
-
Isolation: Concentrate the filtrate under reduced pressure. If the product is an HCl salt, a free-basing step (NaOH/DCM extraction) may be required.
Troubleshooting Logic Flow
Use this logic flow when your hydrogenation yield is suboptimal.
Caption: Logic flow for diagnosing stalled pyridine hydrogenation reactions.
References
-
Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Organic & Biomolecular Chemistry, 2024.
-
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 2023.
-
Ring-Closing Metathesis (RCM) for Piperidine Ring Construction: Application Notes. BenchChem Protocols, 2025.
-
Access to 2,6-Disubstituted Piperidines: Control of the Diastereoselectivity. The Journal of Organic Chemistry, 2012.
-
Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization. Journal of the American Chemical Society, 2011.
Sources
Technical Support Center: Impurity Resolution in 3-((Tetrahydrofuran-2-yl)methyl)piperidine
Executive Summary & Molecule Profile
Compound: 3-((Tetrahydrofuran-2-yl)methyl)piperidine CAS: 1003876-31-0 (Generic/Racemic) Critical Attribute: This molecule contains two chiral centers :
This structural reality creates four distinct stereoisomers (two pairs of diastereomers). The most frequent "impurity" reported by researchers is actually isomeric contamination (diastereomeric excess), followed by oxidative degradation of the secondary amine.
This guide provides autonomous troubleshooting for resolving stereochemical, oxidative, and synthetic impurities.
Troubleshooting Module: Stereochemical Impurities
Symptom:
- H NMR shows split signals (multiplets) for the methyl bridge protons or the methine protons adjacent to the nitrogen, even after standard flash chromatography.
-
LC-MS shows a single mass peak but a "shoulder" or double peak on standard C18 columns.
Root Cause: Standard silica chromatography separates regioisomers but rarely separates diastereomers effectively, and never separates enantiomers. You are likely seeing a mixture of the syn (cis-like) and anti (trans-like) diastereomers.
Diagnostic & Resolution Workflow
The following decision tree outlines the logic for identifying and removing stereoisomeric impurities.
Figure 1: Decision logic for separating stereoisomers based on chromatographic behavior.
Protocol A: Diastereomer Separation (Flash Chromatography)
Applicability: Removing the syn-isomer from the anti-isomer (or vice versa).
-
Stationary Phase: Spherical Silica (20–40 µm).
-
Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (NH
OH). -
Gradient: 100:0:0
95:4.5:0.5 over 20 CV (Column Volumes). -
Technical Note: The addition of NH
OH is critical. It suppresses the ionization of the secondary amine, sharpening the peaks and allowing the subtle polarity difference between diastereomers to resolve.
Protocol B: Classical Resolution (Enantiomeric Purity)
Applicability: Separating (3R, 2'R) from (3S, 2'S).
-
Solvent: Ethanol/Water (9:1).
-
Acid: L-(+)-Tartaric acid or (S)-(+)-Mandelic acid (0.5 equivalents initially).
-
Process: Heat to reflux until dissolved. Cool slowly to 4°C over 12 hours.
-
Result: The diastereomeric salt precipitates. Filter and recrystallize.
-
Free Basing: Treat the salt with 1M NaOH and extract into DCM.
Troubleshooting Module: Chemical Impurities (Oxidation & Metals)
Symptom:
-
Sample turns yellow or brown upon storage.
-
LC-MS shows a peak at M+16 (N-Oxide) or M+14 (Imine/Carbonyl).
-
H NMR shows a downfield shift of the
-protons (adjacent to nitrogen).
Root Cause: Secondary amines are electron-rich and prone to oxidation by atmospheric oxygen, forming N-oxides or hydroxylamines. If synthesized via hydrogenation (e.g., from a pyridine precursor), residual Palladium (Pd) or Platinum (Pt) can catalyze this decomposition.
Data: Impurity Profile & Limits
| Impurity Type | Detection (LC-MS) | Origin | Removal Strategy |
| N-Oxide | [M+H]+ = 184.1 | Air oxidation of 2° amine | Reductive workup (Zn/AcOH) or recrystallization |
| Imine | [M+H]+ = 166.1 | Dehydrogenation (Metal catalyzed) | Metal Scavenging + NaBH |
| Pd/Pt Residue | N/A (ICP-MS) | Hydrogenation catalyst | SiliaMetS® Thiol or Charcoal |
| Carbamate | [M+H]+ = 212.1 | CO | Acid wash (1M HCl) |
Protocol C: Metal Scavenging & Antioxidant Workup
Use this protocol if your sample is colored or unstable.
-
Dissolution: Dissolve crude amine in Ethyl Acetate (10 volumes).
-
Scavenging: Add SiliaMetS® Thiol or activated charcoal (10 wt% relative to mass). Stir at 40°C for 1 hour.
-
Filtration: Filter through a Celite® pad to remove the scavenger.
-
Acid Wash (Purification):
-
Extract the organic layer with 1M HCl (3x). The amine moves to the aqueous layer; non-basic impurities (THF-related byproducts) remain in organics.
-
Critical Step: Wash the aqueous acidic layer with fresh Ethyl Acetate to remove neutral gums.
-
-
Basification: Cool aqueous layer to 0°C. Adjust pH to >12 using 4M NaOH.
-
Extraction: Extract immediately with DCM (3x). Dry over Na
SO (anhydrous). -
Storage: Concentrate under reduced pressure. Flush vial with Argon before sealing.
Stability & Storage Guidelines
The secondary amine moiety is the "Achilles' heel" of this molecule regarding stability.
Figure 2: Primary degradation pathways upon exposure to atmosphere.
-
Temperature: Store at -20°C for long term.
-
Atmosphere: Strictly under Argon or Nitrogen.
-
Form: The Hydrochloride (HCl) salt is significantly more stable than the free base.
-
Conversion: Dissolve free base in Et
O, add 2M HCl in Et O dropwise. Filter the white precipitate.
-
Frequently Asked Questions (FAQs)
Q: Why do I see a broad peak at 4.5 ppm in my NMR?
A: This is likely the NH proton exchanging. If you use CDCl
Q: Can I use distillation to purify this? A: Yes, but with caution. The boiling point is high (>120°C at high vacuum). Prolonged heating can cause epimerization at the C3-piperidine center, altering your diastereomeric ratio. Kugelrohr distillation is preferred over fractional distillation to minimize heat exposure.
Q: My chiral SFC separation failed. What happened? A: Secondary amines often tail badly on polysaccharide columns (AD-H, OD-H) due to interaction with residual silanols. You must add a basic modifier to your mobile phase (e.g., 0.1% Diethylamine or Isopropylamine).
References
-
Piperidine Synthesis & Stereocontrol
- Title: "Synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
- Source:National Institutes of Health (NIH) / PubMed Central
-
URL:[Link]
-
Amine Oxidation Mechanisms
- Title: "Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles."
- Source:Journal of the American Chemical Society (via NIH)
-
URL:[Link]
-
Chiral Resolution Strategies
- Title: "Catalytic Enantioselective Synthesis of 3-Piperidines
- Source:Journal of the American Chemical Society
-
URL:[Link]
-
General Purification of Amines
- Title: "Purification of Laboratory Chemicals (Eighth Edition) - Chapter on Amines."
- Source:ScienceDirect / Butterworth-Heinemann
-
URL:[Link]
Sources
Technical Support Center: Managing Peroxide Formation in Tetrahydrofuran (THF)
Welcome to the comprehensive support guide for researchers, scientists, and drug development professionals on the critical issue of peroxide formation in tetrahydrofuran (THF). This resource is designed to provide you with the necessary technical knowledge and practical solutions to safely handle, test, and purify THF in your laboratory workflows.
Introduction: The Latent Hazard of THF Peroxides
Tetrahydrofuran is an indispensable solvent in many chemical syntheses and applications due to its excellent solvating properties.[1][2] However, its propensity to form explosive peroxide compounds upon exposure to air and light presents a significant and often underestimated laboratory hazard.[3][4] These organic peroxides are notoriously unstable and can detonate when subjected to heat, friction, or mechanical shock, leading to serious accidents.[5][6][7][8][9] This guide provides a framework for understanding and mitigating the risks associated with THF peroxides.
Frequently Asked Questions (FAQs)
Q1: What causes peroxide formation in THF?
A1: Peroxide formation in THF is an auto-oxidation process that occurs when THF reacts with atmospheric oxygen.[1][10] This reaction is a free-radical chain reaction initiated and accelerated by light and heat.[3][10][4][11] The process involves the abstraction of a hydrogen atom from the THF molecule, followed by reaction with oxygen to form hydroperoxides.[4]
Q2: How can I tell if my THF contains peroxides?
A2: Visual inspection is the first step. Look for crystalline solids around the cap or in the solvent, or a cloudy appearance.[10][12] However, dangerous levels of peroxides can be present without any visible signs.[10] Therefore, chemical testing is essential. Commercially available peroxide test strips are a convenient method for semi-quantitative analysis.[5][11][13] For a more definitive qualitative test, a potassium iodide (KI) solution can be used. In the presence of peroxides, iodide (I⁻) is oxidized to iodine (I₂), resulting in a yellow to brown color.[11][13][14][15] The addition of starch will produce a deep blue-black color, indicating the presence of peroxides.[13][14]
Q3: What are the acceptable limits for peroxides in THF?
A3: The acceptable limit for peroxides in THF depends on the intended application. For general use, peroxide concentrations should be kept as low as possible. A concentration of less than 30 ppm is generally considered acceptable for many applications, but levels above this are hazardous.[5][13] For procedures involving distillation or evaporation, THF must be shown to be free of peroxides, as concentration of the peroxides can lead to an explosion.[10][7][8][12] Any THF with a peroxide concentration of 80 ppm or greater should be considered potentially shock-sensitive and handled with extreme caution.[13] If the peroxide content is 1% or higher, the THF must be disposed of by incineration.[14][15]
Q4: How does an inhibitor like BHT prevent peroxide formation?
A4: Butylated hydroxytoluene (BHT) is a common stabilizer added to THF.[1][2][16][17] BHT acts as a free radical scavenger.[10][4] It interrupts the chain reaction of peroxide formation by donating a hydrogen atom to the peroxy radicals, forming a stable BHT radical that does not propagate the chain.[4] Over time, the inhibitor can be consumed, and peroxide formation will then commence.[10] Distillation will also remove the inhibitor, leaving the purified THF susceptible to rapid peroxide formation.[10]
Q5: What are the best practices for storing THF?
A5: To minimize peroxide formation, THF should be stored in airtight, light-resistant containers, such as amber glass bottles, in a cool, dark, and well-ventilated area away from heat and ignition sources.[10][5][12][18] Containers should be dated upon receipt and upon opening to track their age.[12][19] It is also recommended to purchase THF with inhibitors in quantities that will be consumed within a reasonable timeframe.[10][11][12] Unopened containers can typically be stored for one year, while opened containers should be used within 3 to 6 months and tested for peroxides regularly.[19]
Troubleshooting Guides
Guide 1: Peroxide Detection in THF
This guide details the step-by-step protocols for detecting peroxides in your THF solvent.
Method 1: Semi-Quantitative Analysis with Peroxide Test Strips
-
Principle: These strips are impregnated with a reagent that changes color in the presence of peroxides. The color intensity corresponds to the peroxide concentration.
-
Procedure:
Method 2: Qualitative Potassium Iodide (KI) Test
-
Principle: Peroxides oxidize iodide ions to iodine, which can be visually detected.
-
Procedure:
Method 3: Enhanced Sensitivity with Starch Indicator
-
Principle: Starch forms a deeply colored complex with iodine, increasing the sensitivity of the KI test.
-
Procedure:
Guide 2: Removal of Peroxides from THF
This guide provides methods for purifying THF that has tested positive for peroxides. Caution: Do not attempt to purify THF that has a high concentration of peroxides or if crystalline solids are present. In such cases, contact your institution's environmental health and safety office for proper disposal.[12]
Method 1: Treatment with Activated Alumina
-
Principle: Activated alumina is a highly porous material that can adsorb peroxides from the solvent.[5]
-
Procedure:
Method 2: Chemical Reduction with Ferrous Sulfate
-
Principle: Ferrous sulfate (FeSO₄) is a reducing agent that can chemically reduce peroxides to their corresponding alcohols.
-
Procedure:
-
Prepare a saturated solution of ferrous sulfate in water.
-
Wash the THF with the ferrous sulfate solution in a separatory funnel.
-
Separate the organic layer and wash it with water to remove any remaining iron salts.
-
Dry the THF over a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
The purified THF should be re-tested for peroxides before use.
-
Method 3: Treatment with Sodium Hydroxide
-
Principle: Peroxides decompose in the presence of a strong base.[14]
-
Procedure:
Data Summary Table
| Parameter | Recommended Action/Limit | Reference |
| Storage Time (Unopened) | Up to 1 year | [19] |
| Storage Time (Opened) | 3-6 months | [19] |
| Peroxide Testing Frequency (Opened) | Every 3 months | [19] |
| Acceptable Peroxide Level (General Use) | < 30 ppm | [5][13] |
| Actionable Peroxide Level | > 30 ppm | [5][13] |
| High Hazard Peroxide Level | > 80 ppm | [13] |
| Mandatory Disposal Level | ≥ 1% (10,000 ppm) | [14][15] |
Visual Workflows and Mechanisms
Mechanism of Peroxide Formation in THF
Caption: Decision tree for handling THF based on peroxide testing.
References
- Peroxide formation mechanism in THF #chemistry #science #peroxide #solvent #mechanism - YouTube. (2024).
- Tetrahydrofuran - Environment, Health & Safety. (n.d.). University of Michigan.
- How is peroxide produced and removed in Tetrahydrofuran? - FAQ - Guidechem. (n.d.). Guidechem.
- Peroxides and peroxide- forming compounds. (n.d.). Cameo Chemicals.
- Peroxide Forming Chemicals. (n.d.). University of Louisville.
- Peroxide Removal from Organic Solvent Tetrahydrofuran. (n.d.). Sorbchem India.
- Removal of peroxide from thf mfg of thf using activated alumina balls. (n.d.). SlideShare.
- How peroxide form in THF I How does butylated hydroxytoluene (BHT) stop peroxide formation in THF? - YouTube. (2024).
- Determination of peroxide in tetrahydrofuran. (2024).
- Testing for presence of peroxides in ether solvents : r/OrganicChemistry - Reddit. (2020).
- Safe Handling of Peroxide-Formers (PFs). (2017). University of California, Berkeley.
- Tetrahydrofuran (THF) Storage and Handling. (n.d.). BASF.
- Tetrahydrofuran (THF) - Standard Operating Procedure. (2012). University of California, Santa Barbara.
- TETRAHYDROFURAN HAZARD SUMMARY. (n.d.). New Jersey Department of Health.
- Peroxide Forming Solvents. (n.d.). Sigma-Aldrich.
- Removal of peroxides from THF and DBE. (n.d.). ResearchGate.
- Organic Peroxide Formers. (n.d.). University of Southern California.
- LESSON LEARNED Peroxide Explosion. (n.d.). University of California, Irvine.
- Solvent Stabilizer Systems. (n.d.). Sigma-Aldrich.
- Peroxide Forming Chemicals. (n.d.). University of Colorado Boulder.
- 109-99-9・Tetrahydrofuran, with Stabilizer・200-19391・206-19393[Detail Information]. (n.d.). FUJIFILM Wako Pure Chemical Corporation.
- Peroxide Explosion Injures Campus Researcher. (2006). University of California, Berkeley.
- Safety Data Sheet: Tetrahydrofuran. (n.d.). Carl ROTH.
- Dangers of Peroxide Formers—Explosion at UMN. (n.d.). University of Minnesota.
- Tetrahydrofuran - Wikipedia. (n.d.). Wikipedia.
- removing peroxides from thf with ferrous sulfate. (2015). Sciencemadness Discussion Board.
- Tetrahydrofuran (stabilized) | THF | C4H8O. (n.d.). Ereztech.
Sources
- 1. cdn.ymaws.com [cdn.ymaws.com]
- 2. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. activatedaluminaballs.com [activatedaluminaballs.com]
- 6. Organic Peroxide Formers – USC Environmental Health & Safety [ehs.usc.edu]
- 7. ehs.uci.edu [ehs.uci.edu]
- 8. Peroxide Explosion Injures Campus Researcher | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 9. hsrm.umn.edu [hsrm.umn.edu]
- 10. louisville.edu [louisville.edu]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. Removal of peroxide from thf mfg of thf using activated alumina balls | PDF [slideshare.net]
- 14. Page loading... [wap.guidechem.com]
- 15. Determination of peroxide in tetrahydrofuran - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 16. Solvent Stabilizer Systems [sigmaaldrich.com]
- 17. 109-99-9・Tetrahydrofuran, with Stabilizer・200-19391・206-19393[Detail Information] | [Synthesis & Materials][Analytical Chemistry][Pharma Manufacturing & QC]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 18. nj.gov [nj.gov]
- 19. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Solubility Optimization for 3-((Tetrahydrofuran-2-yl)methyl)piperidine
Status: Active Guide Last Updated: October 26, 2023 Applicable Compounds: 3-((Tetrahydrofuran-2-yl)methyl)piperidine (Free base & HCl salt), and related lipophilic secondary amines.
Executive Summary: The "Piperidine Paradox"
Users frequently report "erratic IC50 curves" or "visible turbidity" when transitioning this compound from chemical synthesis to biological assays.
The Core Issue: This molecule acts as a pH-dependent solubility switch .
-
In Synthesis (Acidic/Organic): The piperidine nitrogen (
) is protonated, making the salt form highly soluble in water or polar organic solvents. -
In Assays (pH 7.4): Upon dilution into physiological buffer (PBS/HEPES), the molecule deprotonates to its free-base form. The lipophilic tetrahydrofuran (THF) and piperidine rings dominate, causing the molecule to "crash out" of solution, bind to plastic, or form colloidal aggregates.
This guide provides the diagnostic workflows and protocols to stabilize this compound in aqueous assays.
Diagnostic Workflow
Use this logic tree to identify if solubility is the root cause of your assay failure.
Figure 1: Diagnostic logic for distinguishing between precipitation, aggregation, and surface adsorption issues.
Technical Deep Dives & Solutions
Issue A: The "DMSO Crash" (Kinetic Precipitation)
Symptom: Immediate cloudiness upon adding DMSO stock to the assay buffer. Mechanism: When a high-concentration DMSO stock (e.g., 10 mM) is spiked into water, the mixing is exothermic, and the solvent environment shifts instantly from lipophilic to hydrophilic. This creates a "supersaturated" state where the compound precipitates faster than it can dissolve (Kinetic Solubility limit).
The Fix: Intermediate Dilution Step Do not dilute directly from 100% DMSO to 1% DMSO. Use a "stepping stone" dilution to lower the kinetic energy barrier.
| Step | Standard Protocol (Risk of Crash) | Optimized Protocol (Safe) |
| Stock | 10 mM in 100% DMSO | 10 mM in 100% DMSO |
| Step 1 | Add 1 µL stock to 99 µL Buffer | Dilute stock to 1 mM in 100% DMSO |
| Step 2 | Result: Localized precipitation | Add 1 µL (1 mM) to 99 µL Buffer |
| Final | 100 µM (Turbid) | 10 µM (Clear, Stable) |
Pro Tip: If high concentrations are required, add a co-solvent like PEG400 (5-10%) or Tween-80 (0.01%) to the assay buffer before adding the compound.
Issue B: The pH Trap (Thermodynamic Solubility)
Symptom: Compound is soluble in water (as HCl salt) but precipitates in PBS (pH 7.4). Mechanism:
-
pH < 9: Nitrogen is protonated (
). Charge = +1. High Solubility. -
pH > 9: Nitrogen is deprotonated (
). Charge = Neutral. Low Solubility. At pH 7.4, the equilibrium shifts toward the neutral free base. If the concentration exceeds the intrinsic solubility ( ) of the free base (likely < 50 µM for this structure), it will precipitate.
The Fix: Buffer Modification
-
Lower pH: If the assay tolerates it, run at pH 7.0 or 6.8.
-
Carrier Proteins: Add 0.1% BSA (Bovine Serum Albumin) . Albumin binds lipophilic small molecules, keeping them in "solution" (preventing precipitation) while usually allowing them to off-rate and bind the target.
Issue C: Non-Specific Binding (NSB)
Symptom: IC50 values shift significantly when changing from polypropylene to polystyrene plates, or potency decreases after serial dilution steps. Mechanism: The lipophilic THF and piperidine rings adsorb to hydrophobic plastic surfaces.
The Fix: Detergent Spiking Add non-ionic detergent to the assay buffer before adding the compound.
-
Recommended: 0.01% Triton X-100 or 0.005% Tween-20.
-
Why: Detergents form micelles that sequester the compound preventing it from sticking to the walls, or they coat the plastic surface directly.
Validated Protocol: Kinetic Solubility Screen
Run this assay to determine the "Safe Working Limit" for your specific compound batch.
Reagents:
-
10 mM Compound Stock (in DMSO)[1]
-
PBS (pH 7.4)
-
96-well clear flat-bottom plate
Procedure:
-
Prepare Dilution Series: Create a dilution series of the compound in 100% DMSO (e.g., 10 mM, 5 mM, 2.5 mM... down to 0.1 mM).
-
Transfer to Buffer: Pipette 196 µL of PBS into the plate wells.
-
Spike: Add 4 µL of each DMSO dilution into the PBS (Final DMSO = 2%).
-
Incubate: Shake at 500 rpm for 90 minutes at Room Temp.
-
Read: Measure Absorbance at 620 nm (turbidity) or use a Nephelometer.
Analysis:
-
Baseline: The OD of DMSO-only control.
-
Precipitation Point: The concentration where OD620 rises > 0.02 above baseline.
-
Action: Your assay Top Concentration must be 2x lower than this precipitation point.
Frequently Asked Questions (FAQ)
Q: Can I use the HCl salt to fix the solubility issue? A: Only for the stock solution. Once you dilute the HCl salt into a pH 7.4 buffered assay (which has high buffering capacity), the pH will remain 7.4, and the salt will convert to the free base. You still need to follow the solubility limits of the free base.
Q: My compound works in cell assays but fails in enzymatic assays. Why? A: Cell culture media (DMEM/RPMI) contains 10% Fetal Bovine Serum (FBS). The serum proteins (Albumin) act as a carrier, solubilizing the lipophilic amine. Enzymatic assays often lack this protein carrier. Solution: Add 0.1% BSA to your enzyme buffer.
Q: Why does the compound precipitate after freezing and thawing the DMSO stock? A: DMSO is hygroscopic (absorbs water from air). Repeated opening of the vial introduces water. At low temperatures (freezing), this water can cause "micro-precipitation" of the compound inside the DMSO stock.
-
Fix: Aliquot stocks into single-use vials. If a stock is old, centrifuge it (10,000 x g for 5 min) before use to ensure no solids are pipetted.
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
-
Popa-Burke, I. G., et al. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening.
-
Protocol.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
Sources
Validation & Comparative
3-((Tetrahydrofuran-2-yl)methyl)piperidine vs. Established 5-HT4 Agonists: A Technical Comparison Guide
This guide provides an in-depth technical comparison of the 3-((Tetrahydrofuran-2-yl)methyl)piperidine scaffold (and its derivative class) versus established 5-HT4 agonists. It is designed for medicinal chemists and pharmacologists evaluating this pharmacophore for drug discovery.
Executive Summary: The THF-Piperidine Scaffold
This compound (CAS 1432679-79-2) represents a "privileged structure" in modern serotonin 5-HT4 receptor drug discovery.[1] Unlike first-generation agonists (benzamides like Cisapride) or second-generation agents (benzofurans like Prucalopride), this scaffold utilizes a non-aromatic, ether-linked tetrahydrofuran (THF) moiety to engage the receptor's orthosteric site.
While often used as a core building block, this motif is the pharmacophoric anchor for potent next-generation agonists such as PF-04995274 . This guide compares the THF-Piperidine Class against clinical standards (Prucalopride) and research tools (RS-67333), focusing on binding kinetics, signaling bias, and safety profiles.
Key Differentiators
| Feature | THF-Piperidine Class (e.g., PF-04995274) | Prucalopride (Clinical Standard) | Cisapride (Withdrawn/Restricted) |
| Core Motif | Aliphatic Ether (THF) | Benzofuran | Benzamide |
| Binding Affinity ( | High (< 10 nM)* | High (2.5 nM) | Moderate (20 nM) |
| Intrinsic Efficacy | Partial Agonist | Full/High Partial Agonist | Full Agonist |
| hERG Liability | Low (Structural advantage) | Low | High (Safety Warning) |
| Primary Application | CNS (Cognition/Alzheimer's) | GI Motility (Constipation) | GI Motility (GERD) |
*Values based on optimized derivatives containing this scaffold.
Chemical Biology & SAR Analysis
The 5-HT4 receptor binding pocket requires a basic amine (protonated at physiological pH) and a hydrogen bond acceptor to mimic the indole hydroxyl of serotonin.
Structural Logic
-
The Piperidine Core : Serves as the basic amine anchor, forming a salt bridge with Asp100 (human 5-HT4 numbering) in the receptor transmembrane domain.
-
The THF Moiety : The tetrahydrofuran oxygen acts as a hydrogen bond acceptor.
-
Advantage: Unlike the planar aromatic rings in Prucalopride or Cisapride, the THF ring is sp3-hybridized and flexible. This allows for "induced fit" binding modes that can optimize selectivity and reduce off-target binding (e.g., hERG channel blockade, which often requires planar aromatic stacking).
-
-
Linker Dynamics : The methylene linker in this compound provides rotational freedom, allowing the ligand to adopt a conformation that minimizes steric clash with the receptor's extracellular loops.
Comparative SAR Map (DOT Visualization)
The following diagram illustrates the structural evolution and pharmacophore mapping.
Figure 1: Structural relationship between the THF-piperidine scaffold and receptor interaction modes compared to rigid benzofurans.
Pharmacodynamics & Efficacy Profile
Binding Affinity and Selectivity
The THF-piperidine scaffold, when elaborated into compounds like PF-04995274, exhibits nanomolar affinity.[2]
-
Selectivity : The primary advantage of this scaffold is the reduction of 5-HT3 and hERG affinity. The lack of a benzamide moiety (found in Cisapride) eliminates the primary pharmacophore responsible for hERG channel blockade (QT prolongation).
-
Efficacy (
) : Derivatives often behave as partial agonists . In CNS applications (e.g., Alzheimer's), partial agonism is preferred to prevent receptor desensitization (tachyphylaxis) which is common with full agonists like serotonin.
Signaling Pathway Activation
Activation of 5-HT4 triggers the Gs-protein cascade. The THF-piperidine class is noted for robust cAMP generation with potential bias against
Figure 2: The canonical Gs-coupled signaling pathway activated by 5-HT4 agonists, leading to neurogenic and pro-motility effects.
Experimental Protocols for Validation
To validate the performance of the THF-piperidine scaffold in your lab, use the following standardized protocols.
A. Competitive Radioligand Binding Assay
Objective : Determine
-
Membrane Preparation : Use HEK293 cells stably expressing human 5-HT4(e) receptors. Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).
-
Incubation :
-
Mix 50 µg membrane protein with 0.5 nM [3H]-GR113808.
-
Add increasing concentrations (
to M) of the THF-piperidine test compound. -
Incubate for 30 min at 25°C.
-
-
Filtration : Rapidly filter through GF/B filters pre-soaked in 0.1% PEI using a cell harvester.
-
Analysis : Measure radioactivity via liquid scintillation. Calculate
and convert to using the Cheng-Prusoff equation.
B. Functional cAMP Accumulation Assay
Objective : Assess intrinsic efficacy (
-
Cell Seeding : Plate CHO-K1 cells expressing 5-HT4 receptors (10,000 cells/well) in 384-well plates.
-
Stimulation :
-
Pre-incubate with IBMX (phosphodiesterase inhibitor) for 10 min.
-
Add test compound (THF-piperidine derivative) and incubate for 30 min at 37°C.
-
-
Detection : Use a TR-FRET cAMP kit (e.g., LANCE or HTRF).
-
Add detection antibodies (Anti-cAMP-Cryptate and cAMP-d2).
-
Read fluorescence ratio (665/620 nm).
-
-
Normalization : Normalize data to 100% response of 1 µM Serotonin (5-HT).
Safety & Toxicology Profile
A critical advantage of the THF-piperidine scaffold is its safety margin compared to older benzamides.
| Parameter | THF-Piperidine Class | Benzamides (Cisapride) | Mechanism of Toxicity in Benzamides |
| hERG Blockade | Low Risk | High Risk | Aromatic pi-stacking with hERG pore residues (Y652/F656). |
| CYP450 Inhibition | Variable (Compound dependent) | High (CYP3A4) | Competitive inhibition leading to drug-drug interactions. |
| BBB Penetration | High (Optimized for CNS) | Low/Moderate | Designed peripherally for GI; THF increases lipophilicity. |
Note : The THF ring reduces the total topological polar surface area (TPSA) compared to the amide bond in benzamides, facilitating better Blood-Brain Barrier (BBB) penetration for CNS indications like Alzheimer's disease.
References
-
BenchChem . (2024). This compound HCl Product Description. Retrieved from
-
PubChem . (2024).[3] Compound Summary: 3-(Tetrahydrofuran-2-ylmethyl)piperidine.[1] Retrieved from
-
Giménez-Llort, L., et al. (2021). Understanding the Molecular Basis of 5-HT4 Receptor Partial Agonists through 3D-QSAR Studies. International Journal of Molecular Sciences. Retrieved from
-
Chen, B., et al. (2019). Prophylactic efficacy of 5-HT4R agonists against stress. bioRxiv & ResearchGate. (Discusses PF-04995274).[1] Retrieved from
- Doherty, J. J., et al. (2018). 5-HT4 Receptor Agonists: A New Class of Drugs for Alzheimer's Disease? (Contextualizes the shift to CNS-penetrant scaffolds).
Sources
- 1. This compound HCl [benchchem.com]
- 2. Design synthesis and structure–activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl) propionamide derivatives as opioid ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity Profiling: A Technical Guide to Assay Selection and Optimization in Oncology R&D
Executive Summary: The "Right" Assay Dilemma
In cancer drug discovery, "cytotoxicity" is not a singular biological event but a cascade of metabolic dysfunction, membrane compromise, and proteolytic degradation. A common error in pre-clinical studies is relying on a single endpoint (e.g., MTT) to define potency. This guide objectively compares the three dominant "products" (methodologies) for cytotoxicity profiling: Metabolic Assays (Tetrazolium/ATP) , Membrane Integrity Assays (LDH) , and Real-Time Label-Free Analysis (Impedance) .
Key Takeaway: While ATP-based assays (e.g., CellTiter-Glo®) offer the highest sensitivity for high-throughput screening (HTS), they are destructive endpoints. Real-time impedance (e.g., xCELLigence®) provides superior kinetic insight into the mechanism of cell death (cytostatic vs. cytotoxic) but requires specialized capital equipment. A "Gold Standard" approach involves multiplexing a non-destructive real-time assay with a terminal metabolic readout.
Technology Comparison: Mechanisms & Performance
Product A: Metabolic Activity Assays (MTT, MTS, ATP)
-
Mechanism: Measures the reduction potential of the cell (NAD(P)H) or the presence of ATP, which correlates with metabolically active cells.
-
The Standard: CellTiter-Glo® (ATP) is the current HTS standard due to its high sensitivity (detects <15 cells) and "add-mix-measure" simplicity.
-
Limitations: "Metabolic arrest" does not always equal death. Drugs affecting mitochondrial function (e.g., uncouplers) can yield false positives.
Product B: Membrane Integrity Assays (LDH Release)
-
Mechanism: Quantifies Lactate Dehydrogenase (LDH) released into the media upon plasma membrane rupture (necrosis/late apoptosis).
-
The Standard: CytoTox-ONE™ or similar enzymatic kits.
-
Limitations: Lower sensitivity than ATP assays. High background noise from serum-supplemented media. It misses cytostatic effects (growth arrest without lysis).
Product C: Real-Time Label-Free (Impedance)
-
Mechanism: Gold microelectrodes embedded in the plate bottom measure electrical impedance (Cell Index). Adherent cells act as insulators; detachment or morphological shrinkage (apoptosis) causes a drop in impedance.
-
The Standard: xCELLigence® RTCA or Maestro Z.
-
Limitations: Dependent on cell adhesion. Cannot be used for suspension leukemic lines (e.g., K562, HL-60) without specific coating optimizations.
Comparative Performance Matrix
| Feature | Metabolic (ATP/MTS) | Membrane (LDH) | Real-Time (Impedance) |
| Readout Type | Endpoint (Terminal) | Endpoint (Supernatant) | Kinetic (Continuous) |
| Sensitivity | High (ATP > MTS > MTT) | Moderate | High (Morphology sensitive) |
| Throughput | Ultra-High (1536-well) | High (384-well) | Low/Medium (96/384-well) |
| Artifact Risk | Chemical reduction interference | Serum background | Temperature/Vibration |
| Cost per Well | $ (Plate cost only) | ||
| Primary Utility | IC50 Screening | Necrosis Confirmation | MOA & Time-to-Toxicity |
Visualizing the Mechanisms[1]
The following diagram illustrates where each assay "taps into" the cell death cascade, highlighting why results often diverge between methods.
Figure 1: Mechanistic targets of common cytotoxicity assays. Note that Metabolic assays (Yellow) detect early stress, Impedance (Blue) detects morphological changes, and LDH (Green) detects final membrane rupture.
Strategic Experimental Design
To generate publication-quality data, do not rely on a single cell line or assay. Follow the "Triangulation Principle" : Validation of a hit requires confirmation via an orthogonal mechanism.
Cell Line Selection (The NCI-60 Logic)
Select cell lines that represent different tissue origins and genetic backgrounds.
-
Adherent Model: MDA-MB-231 (Breast, Triple Negative, invasive). Robust for impedance and imaging.
-
Suspension Model: Jurkat or HL-60 (Leukemia). Requires ATP or MTS assays; impedance is difficult.
-
Resistant Model: MCF-7/Adr (P-gp overexpressing). Critical for checking off-target toxicity vs. efficacy.
The "Golden Standard" Protocol: Multiplexing
Objective: Compare the IC50 of "Compound X" using Real-Time Impedance followed by an Endpoint ATP assay in the same plate.
Materials:
-
Cells: A549 (Lung Carcinoma) - Seeding density: 3,000 cells/well.
-
Plate: 96-well E-Plate (with gold electrodes).
-
Reagents: CellTiter-Glo® (Promega), Compound X (10mM DMSO stock).
Step-by-Step Methodology:
-
Background Reading (T=0):
-
Add 50 µL complete media to E-Plate wells.
-
Place in xCELLigence station to measure background impedance.
-
-
Seeding (T=1h):
-
Harvest A549 cells (log phase, >95% viability).
-
Resuspend to 60,000 cells/mL.
-
Add 50 µL cell suspension to wells (Final: 3,000 cells/well).
-
Incubate at RT for 30 min to allow settling, then move to 37°C incubator.
-
Monitor impedance for 24h to ensure log-phase growth (Cell Index > 1.0).
-
-
Treatment (T=24h):
-
Prepare 10x concentration of Compound X in media (Serial 1:3 dilution, 8 points).
-
Add 10 µL of drug to wells.
-
Critical Control: 0.1% DMSO (Negative), 10 µM Staurosporine (Positive/Kill).
-
-
Kinetic Monitoring (T=24h to 96h):
-
Set xCELLigence to scan every 15 minutes.
-
Observation: Look for "transient cytotoxicity" (dip followed by recovery) vs. "irreversible death" (flatline).
-
-
Terminal Multiplexing (T=96h):
-
Remove plate from xCELLigence.
-
Add 100 µL CellTiter-Glo reagent directly to wells (1:1 ratio).
-
Shake for 2 mins (orbital shaker). Incubate 10 mins dark.
-
Transfer 150 µL to a white opaque plate (if E-plate is not opaque) and read Luminescence.
-
Data Analysis & Interpretation
Calculating the Z-Factor (Assay Robustness)
Before trusting your IC50, validate the assay quality using the Z-factor (
- : Standard deviation of positive/negative controls.
- : Mean signal of positive/negative controls.
-
Target:
is excellent. implies the assay is noise.
Interpreting Discrepancies
-
Scenario: Impedance shows toxicity, but ATP assay shows viability.
-
Cause: The drug causes cell rounding (cytoskeletal disruption) or detachment (anoikis) but mitochondria are still active.
-
-
Scenario: ATP shows toxicity, but Impedance is stable.
-
Cause: The drug is a mitochondrial toxin (e.g., Rotenone) stopping ATP production, but the cell structure is temporarily intact.
-
Workflow Visualization
Figure 2: Multiplexed experimental workflow combining real-time kinetics with a terminal ATP endpoint.
References
-
Riss TL, et al. (2019). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
National Cancer Institute. (2024).[1] NCI-60 Human Tumor Cell Lines Screen. DTP.Cancer.Gov. [Link]
-
Ke N, et al. (2011). The xCELLigence System for Real-Time and Label-Free Monitoring of Cell Viability. Methods in Molecular Biology. [Link]
-
Fotakis G, Timbrell JA. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters. [Link]
Sources
Stereochemical Engineering of Substituted Piperidines: A Comparative Guide to cis- vs trans-Isomers
Executive Summary
The piperidine ring is the most frequently used heterocycle in FDA-approved drugs, serving as the core scaffold for blockbusters like Paroxetine (Paxil), Ritalin, and Fentanyl. However, the stereochemical configuration of substituted piperidines—specifically the distinction between cis and trans isomers—is not merely a structural nuance; it is a determinant of thermodynamic stability, synthetic accessibility, and pharmacological safety.
This guide objectively compares cis- and trans-isomers of substituted piperidines. It synthesizes thermodynamic principles with practical synthetic protocols and biological case studies, providing a roadmap for rational isomer selection in drug discovery.
Part 1: Thermodynamic & Conformational Landscape[1]
The performance difference between cis and trans isomers is rooted in the cyclohexane-like chair conformation of the piperidine ring. Unlike planar aromatic rings, piperidines exist in a dynamic equilibrium between chair conformers. The relative stability is dictated by A-values (steric bulk) and the minimization of 1,3-diaxial interactions.
The "Stability Rule" Depends on Substitution Pattern
A common misconception is that one isomer is universally "more stable." In reality, stability depends entirely on the relative positions of the substituents.
| Substitution Pattern | Thermodynamic Isomer (More Stable) | Conformation | Kinetic Isomer (Less Stable) | Conformation |
| 2,6-Disubstituted | Cis | Diequatorial ( | Trans | Axial-Equatorial ( |
| 3,4-Disubstituted | Trans | Diequatorial ( | Cis | Axial-Equatorial ( |
| 1,3-Disubstituted | Cis | Diequatorial ( | Trans | Axial-Equatorial ( |
Key Insight: The "all-equatorial" conformation is the thermodynamic sink. For 2,6-systems (e.g., alkaloids like solenopsin), the cis-isomer places both groups equatorially. For 3,4-systems (e.g., Paroxetine), the trans-isomer allows both bulky aryl groups to reside equatorially.
Visualization: Conformational Energy Landscape
The following diagram illustrates the energy barriers and inversion pathways for a generic 3,4-disubstituted piperidine.
Caption: Energy landscape for 3,4-disubstituted piperidines. The diequatorial trans-isomer is the thermodynamic sink, accessible from the kinetic cis-isomer via chemical epimerization.
Part 2: Spectroscopic Differentiation (The Protocol)
Distinguishing cis from trans isomers without X-ray crystallography relies on
The Karplus Diagnostic[3]
-
Axial-Axial (
): Dihedral angle . Large coupling ( ). -
Axial-Equatorial (
) or Equatorial-Equatorial ( ): Dihedral angle . Small coupling ( ).
Experimental Identification Table
| Feature | Cis-Isomer (e.g., 2,6-dimethyl) | Trans-Isomer (e.g., 2,6-dimethyl) |
| Dominant Conformation | Diequatorial ( | Axial-Equatorial ( |
| H2/H6 Signal Splitting | Large coupling to H3/H5 axial ( | Mix of large and small couplings |
| Coupling Constant ( | > 10 Hz (indicates H-axial) | < 5 Hz (if H is equatorial) |
| 13C NMR Shift | C2/C6 are shielded (upfield) due to | C2/C6 deshielded (downfield) |
Scientist's Note: Always run a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment to confirm. In the cis-2,6-isomer, the axial protons at C2 and C6 are on the same face and may show NOE correlations with axial protons at C4, confirming the chair structure.
Part 3: Synthetic Pathways & Control[1]
Controlling the cis/trans ratio is the primary challenge in process chemistry. The choice of catalyst and conditions determines whether the reaction is under Kinetic Control (favoring cis via face adsorption) or Thermodynamic Control (favoring the most stable isomer).
Synthetic Decision Tree
Caption: Synthetic logic for accessing specific piperidine isomers. Heterogeneous hydrogenation typically yields the kinetic cis product, which can be equilibrated to the thermodynamic isomer.
Part 4: Pharmacological Performance[1][4]
The biological activity of piperidine drugs is stereospecific. The spatial arrangement of substituents determines the vector of engagement with the receptor binding pocket.
Case Study: Paroxetine (SSRI)
Paroxetine is a classic example of a 3,4-disubstituted piperidine where the (-)-trans isomer is the active pharmaceutical ingredient (API).[2]
-
Trans-Isomer: The 3,4-substituents (fluorophenyl and benzodioxolyl) adopt a diequatorial orientation. This extended conformation perfectly spans the serotonin transporter (SERT) binding site.
-
Cis-Isomer: Forces one bulky group into an axial position, creating steric clashes within the receptor pocket. The cis-isomer is considered an impurity with significantly reduced potency (100-fold lower affinity).
Safety: hERG Liability
The human Ether-à-go-go-Related Gene (hERG) potassium channel is a major safety anti-target. Piperidines are frequent hERG blockers due to their basic nitrogen (protonated at physiological pH) and hydrophobic tails.
-
Cis vs Trans Impact: The cis-isomer, often being more compact or having axial substituents, can sometimes evade hERG binding by failing to reach the hydrophobic pockets required for channel blockade.
-
Data Point: In 3,4,6-trisubstituted piperidine analogs (Akt inhibitors), conformational restriction into specific isomers reduced hERG inhibition by preventing the "induced fit" required for high-affinity blocking [6].
Part 5: Experimental Protocols
Protocol A: Kinetic Synthesis of cis-2,6-Dimethylpiperidine
Use this protocol to access the kinetic product via heterogeneous catalysis.
-
Reactants: Dissolve 2,6-lutidine (10 mmol) in Glacial Acetic Acid (20 mL).
-
Catalyst: Add PtO
(Adams' catalyst, 5 mol%). Note: Rh/C is an alternative for higher cis-selectivity. -
Hydrogenation: Pressurize the vessel to 4 atm (60 psi) H
gas. Stir vigorously at 25°C for 12 hours. -
Workup: Filter catalyst through Celite. Basify filtrate with NaOH (aq) to pH > 12. Extract with Et
O ( mL). -
Result: Yields >90% cis-isomer.
-
Validation: Check NMR. H2/H6 signals should appear as multiplets with large coupling (
Hz) if axial-axial coupling is present (diequatorial conformation).
Protocol B: Thermodynamic Equilibration to trans-3,4-Disubstituted Piperidine
Use this protocol to convert a kinetic cis-mixture to the stable trans-isomer.
-
Starting Material: Crude mixture of cis/trans-3,4-disubstituted piperidine (N-protected, e.g., N-Benzyl).
-
Reagent: Dissolve in dry THF. Add Potassium tert-butoxide (
-BuOK, 2.0 equiv). -
Reflux: Heat to reflux for 16–24 hours. The base deprotonates the
-position (next to the carbonyl or activating group if present, or via reversible retro-Michael if applicable), allowing the substituent to relax to the equatorial position. -
Quench: Cool to 0°C, quench with saturated NH
Cl. -
Result: Enrichment of the thermodynamic trans-isomer (diequatorial).
References
-
BenchChem. (2025).[1][3] An In-depth Technical Guide to the Thermodynamic Stability of Cis- and Trans-Fused Dicyclononanes and Their Analogs.
-
MDPI. (2015). Relative Stability of cis- and trans-Hydrindanones. Molecules.
-
Organic Chemistry Data. (2023). Vicinal Proton-Proton Coupling 3JHH and Karplus Relationship.
-
RSC Medicinal Chemistry. (2022).[4] Synthesis of piperidine-based 3D fragment building blocks: cis- and trans-isomers.
-
National Institutes of Health (NIH). (2006). Synthesis of 3,4-Disubstituted Piperidines: Switching between Kinetic and Thermodynamic Control. J Org Chem.
-
Journal of Medicinal Chemistry. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors.
-
Avance Care. (2010). Paroxetine mesylate: comparable to paroxetine hydrochloride? Expert Opin Pharmacother.[5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New validated HPLC methodology for the determination of (−)-trans-paroxetine and its enantiomer in pharmaceutical formulations with use of ovomucoid chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
The Tetrahydrofuran Motif: A Privileged Scaffold in Modern Pharmaceuticals
A Comparative Review of Tetrahydrofuran-Containing Drugs Across Therapeutic Areas
The five-membered heterocyclic ether, tetrahydrofuran (THF), has emerged as a cornerstone in contemporary drug design, lending its unique stereochemical and electronic properties to a diverse array of pharmaceuticals. Its ability to form critical hydrogen bonds, act as a lipophilic yet polar spacer, and constrain molecular conformation allows medicinal chemists to fine-tune the pharmacological profiles of drug candidates. This guide provides a comparative analysis of key pharmaceuticals containing the THF moiety, offering insights into their mechanisms of action, performance relative to alternatives, and the experimental methodologies used for their evaluation. This review is intended for researchers, scientists, and drug development professionals seeking to understand the versatile role of the THF scaffold in modern medicine.
The Strategic Advantage of the Tetrahydrofuran Ring in Drug Design
The utility of the THF ring in pharmaceuticals stems from a combination of factors:
-
Hydrogen Bonding Capability: The oxygen atom in the THF ring is an effective hydrogen bond acceptor, enabling strong and specific interactions with biological targets such as enzymes and receptors. This is particularly crucial in the design of potent inhibitors.
-
Conformational Rigidity: The cyclic nature of the THF ring reduces the conformational flexibility of a molecule compared to an analogous acyclic ether. This pre-organization can lead to a lower entropic penalty upon binding to a target, resulting in higher affinity.
-
Improved Pharmacokinetic Properties: The THF moiety can enhance aqueous solubility compared to more lipophilic carbocyclic rings, while still allowing for cell membrane permeability. This balance is critical for achieving favorable absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Stereochemical Diversity: The THF ring can be substituted at multiple positions, creating stereoisomers with distinct biological activities. This allows for precise three-dimensional positioning of pharmacophoric groups to optimize target engagement.
Comparative Analysis of THF-Containing Pharmaceuticals
This section will delve into a comparative review of prominent THF-containing drugs in different therapeutic categories.
Antiviral Agents: The Case of HIV-1 Protease Inhibitors
The development of HIV-1 protease inhibitors (PIs) marked a turning point in the treatment of AIDS. The inclusion of the THF moiety, particularly the bis-tetrahydrofuran (bis-THF) in Darunavir, has been a game-changer in combating drug resistance.
Darunavir vs. Earlier Protease Inhibitors (e.g., Amprenavir)
Darunavir stands out as one of the most potent PIs with a high barrier to resistance.[1] Its exceptional efficacy is largely attributed to the bis-THF ligand, which was rationally designed to maximize interactions with the backbone of the HIV-1 protease active site.[1][2]
-
Mechanism of Action: HIV-1 protease is a homodimeric aspartic protease essential for the viral life cycle. PIs bind to the active site, preventing the cleavage of viral polyproteins into functional proteins. The potency of Darunavir's bis-THF moiety lies in its ability to form strong hydrogen bonds with the main-chain atoms of Asp29 and Asp30 in the S2 subsite of the protease.[1] This "backbone binding" is a key strategy to overcome resistance, as mutations in the side chains of active site residues have less impact on the inhibitor's binding affinity.[3] In contrast, earlier PIs like amprenavir have a less optimal fit and fewer interactions with the protease backbone, making them more susceptible to resistance mutations.
Experimental Data Summary:
| Compound | Target | Ki (pM) | Antiviral IC50 (nM) against wild-type HIV-1 | Fold change in IC50 against resistant strains | Reference |
| Darunavir | HIV-1 Protease | 4.5 | 1-5 | Low | [3][4][5] |
| Amprenavir | HIV-1 Protease | ~500 | 10-25 | High | [3][6] |
Experimental Workflow: HIV-1 Protease Inhibitor Screening
The following workflow outlines a typical in vitro assay to determine the potency of HIV-1 protease inhibitors.
Protocol: Fluorometric HIV-1 Protease Inhibition Assay
This protocol is based on the principle of Förster Resonance Energy Transfer (FRET).
-
Reagent Preparation:
-
Assay Buffer: 25 mM MES, pH 5.6, 200 mM NaCl, 5% DMSO, 5% glycerol, 0.0002% Triton X-100, and 1 mM DTT.[7]
-
Recombinant HIV-1 Protease: Dilute to the desired concentration in Assay Buffer.
-
Fluorogenic Substrate: A peptide substrate containing a fluorophore and a quencher (e.g., EDANS/DABCYL pair) separated by the HIV-1 protease cleavage site. Dilute in Assay Buffer.
-
Test Compounds: Prepare serial dilutions in DMSO, then further dilute in Assay Buffer.
-
-
Assay Procedure:
-
Add 50 µL of Assay Buffer to all wells of a 96-well black microplate.
-
Add 10 µL of diluted test compound or control inhibitor (e.g., Pepstatin A) to the respective wells.
-
Add 20 µL of diluted HIV-1 protease to all wells except the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm for 1-3 hours at 37°C.
-
Determine the initial reaction rates (V0) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Antifungal Agents: The Broad-Spectrum Activity of Posaconazole
Posaconazole is a second-generation triazole antifungal agent with a broad spectrum of activity. Its structure features a central furanose ring, a derivative of THF, which contributes to its potent inhibition of a key fungal enzyme.
Posaconazole vs. Itraconazole
Posaconazole demonstrates superior activity against a wider range of fungal pathogens compared to the earlier triazole, itraconazole. This is particularly evident against emerging and difficult-to-treat infections like zygomycosis.
-
Mechanism of Action: Triazole antifungals inhibit lanosterol 14α-demethylase (CYP51), an enzyme essential for the synthesis of ergosterol, a vital component of the fungal cell membrane. The THF-like core of posaconazole allows for an optimal orientation of the molecule within the active site of CYP51, leading to potent inhibition. While both posaconazole and itraconazole target the same enzyme, differences in their chemical structures, including the THF moiety in posaconazole, affect their binding affinity and spectrum of activity. Posaconazole generally exhibits lower MIC (Minimum Inhibitory Concentration) values against many clinically important fungi.[8][9][10]
Experimental Data Summary:
| Compound | Target | In Vitro Activity (MIC90, µg/mL) against Aspergillus fumigatus | In Vitro Activity (MIC90, µg/mL) against Candida albicans | Reference |
| Posaconazole | Lanosterol 14α-demethylase | 0.25 - 0.5 | 0.06 - 0.125 | [8][11][12] |
| Itraconazole | Lanosterol 14α-demethylase | 0.5 - 2 | 0.125 - 0.5 | [8][9] |
Experimental Workflow: Antifungal Susceptibility Testing
Protocol: Broth Microdilution Method for Antifungal Susceptibility Testing (Adapted from CLSI M27)
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, young colonies.
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 106 CFU/mL.
-
Further dilute the inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 103 CFU/mL.
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of the antifungal agent in RPMI 1640 medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the standardized fungal inoculum.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubate the plates at 35°C for 24 to 48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
-
The endpoint can be determined visually or by using a spectrophotometer to measure the optical density.
-
Anticancer Agents: The Role of THF in Kinase Inhibitors
Sunitinib and Sorafenib are multi-targeted tyrosine kinase inhibitors used in the treatment of various cancers, including renal cell carcinoma. While they share some targets, their distinct chemical structures, which do not prominently feature a THF ring in their core pharmacophore, are worth noting in the context of this review for comparative purposes with other drug classes where THF is central. However, THF is often used as a solvent in their synthesis and formulation.[13][14]
Sunitinib vs. Sorafenib
-
Mechanism of Action: Both sunitinib and sorafenib inhibit multiple receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation, such as vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[15][16] Sorafenib also inhibits the Raf/MEK/ERK signaling pathway.[14] The subtle differences in their kinase inhibition profiles contribute to variations in their clinical efficacy and side-effect profiles.
Experimental Data Summary:
| Compound | Key Targets | IC50 (nM) against VEGFR-2 | IC50 (nM) against PDGFR-β | Reference |
| Sunitinib | VEGFRs, PDGFRs, KIT, FLT3, RET | 2 | 66 | [17][18] |
| Sorafenib | VEGFRs, PDGFRs, Raf kinases | 90 | 58 | [15][19] |
Experimental Workflow: In Vitro Kinase Inhibition Assay
Protocol: Luminescence-Based In Vitro Kinase Assay
-
Reagent Preparation:
-
Kinase Buffer: A buffer optimized for the specific kinase being tested, typically containing a buffering agent (e.g., Tris-HCl), MgCl2, and a reducing agent (e.g., DTT).
-
Recombinant Kinase: The purified enzyme of interest (e.g., VEGFR-2).
-
Substrate: A peptide or protein substrate that is phosphorylated by the kinase.
-
ATP: Adenosine triphosphate, the phosphate donor.
-
Test Compounds: Serially diluted in DMSO.
-
-
Assay Procedure:
-
Add kinase, substrate, and test compound to the wells of a microtiter plate.
-
Pre-incubate to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ATP remaining using a luminescence-based reagent (e.g., Kinase-Glo®). The amount of light produced is inversely proportional to the kinase activity.
-
-
Data Analysis:
-
Plot the luminescence signal against the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Central Nervous System Agents: The Case of Brexpiprazole
Brexpiprazole is an atypical antipsychotic used in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder. While the THF moiety is not a direct part of its core pharmacophore, it is an example of how cyclic ethers can be incorporated into more complex molecules.
Brexpiprazole's Pharmacological Profile
Brexpiprazole is a dopamine D2 partial agonist and a serotonin 5-HT1A partial agonist, and a potent antagonist at 5-HT2A and noradrenaline α1B/2C receptors.[7][20] This "serotonin-dopamine activity modulator" (SDAM) profile is thought to contribute to its efficacy in treating psychosis and mood symptoms with a potentially lower incidence of certain side effects compared to other antipsychotics.[13]
Experimental Approaches in Preclinical Evaluation
The preclinical evaluation of antipsychotics like brexpiprazole often involves a battery of in vivo behavioral models in rodents to assess their effects on positive, negative, and cognitive symptoms of schizophrenia.
-
Models for Positive Symptoms:
-
Amphetamine- or PCP-induced hyperlocomotion: These models assess the ability of a drug to block the psychostimulant-induced increase in motor activity, which is considered a surrogate for psychosis.
-
-
Models for Negative and Cognitive Symptoms:
-
Novel object recognition test: This test evaluates cognitive function, specifically recognition memory.
-
Social interaction test: This model assesses social withdrawal, a key negative symptom of schizophrenia.
-
These preclinical models are crucial for establishing the initial efficacy profile of a new drug candidate before it progresses to human clinical trials.
Conclusion
The tetrahydrofuran ring is a versatile and valuable scaffold in drug discovery, contributing to the high potency, selectivity, and favorable pharmacokinetic properties of numerous approved pharmaceuticals. From the backbone-binding bis-THF moiety in the potent anti-HIV drug Darunavir to the core structure of the broad-spectrum antifungal Posaconazole, the strategic incorporation of this five-membered ether has led to significant advances in treating a range of diseases. The comparative analysis presented in this guide highlights the diverse roles of the THF motif and underscores the importance of rational drug design informed by a deep understanding of structure-activity relationships. The provided experimental protocols offer a framework for the evaluation of future THF-containing drug candidates, which will undoubtedly continue to emerge from the pipelines of medicinal chemistry research.
References
-
Structural Analysis of Potent Hybrid HIV-1 Protease Inhibitors Containing Bis-Tetrahydrofuran in a Pseudo-Symmetric Dipeptide Isostere. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]
-
Pharmacokinetics and Pharmacodynamics of Posaconazole. (2020, April 22). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Recent Development of Next Generation HIV-1 Protease Inhibitors to Combat Drug Resistance. (2006, June 23). The Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
-
Sorafenib and Sunitinib. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Spectrophotometric Methods for Determination of Sunitinib in Pharmaceutical Dosage Forms Based on Ion-pair Complex Formation. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Structural insights and clinical advances in small-molecule inhibitors targeting TGF-β receptor I. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Evaluating the potency of HIV-1 protease drugs to combat resistance. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Evaluation of Etest Method for Determining Posaconazole MICs for 314 Clinical Isolates of Candida Species. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Brexpiprazole for the Treatment of Schizophrenia in Adults: An Overview of Its Clinical Efficacy and Safety and a Psychiatrist's Perspective. (2020, December 18). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Clinical pharmacodynamics and pharmacokinetics of the antifungal extended-spectrum triazole posaconazole: an overview. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors. (2024, June 13). The Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
-
Evaluation of Disk Diffusion Method for Determining Posaconazole Susceptibility of Filamentous Fungi: Comparison with CLSI Broth Microdilution Method. (n.d.). American Society for Microbiology. Retrieved January 26, 2026, from [Link]
-
HIV protease inhibitors: a review of molecular selectivity and toxicity. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Investigating the Effectiveness of Brexpiprazole in Subjects with Schizophrenia Spectrum Illness and Co-Occurring Substance Use Disorder: A Prospective, Multicentric, Real-World Study. (2024, April 21). MDPI. Retrieved January 26, 2026, from [Link]
-
Novel Two-Round Phenotypic Assay for Protease Inhibitor Susceptibility Testing of Recombinant and Primary HIV-1 Isolates. (n.d.). ASM Journals. Retrieved January 26, 2026, from [Link]
-
Comparative Efficacy, Safety, and Costs of Sorafenib vs. Sunitinib as First-Line Therapy for Metastatic Renal Cell Carcinoma: A Systematic Review and Meta-Analysis. (2019, June 21). NIH. Retrieved January 26, 2026, from [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021, October 8). ACS Publications. Retrieved January 26, 2026, from [Link]
-
sunitinib | EMD Millipore KinaseProfilerTM screen/Reaction Biology Kinase HotspotSM screen. (n.d.). IUPHAR/BPS Guide to Pharmacology. Retrieved January 26, 2026, from [Link]
-
(PDF) Pharmacokinetic/Pharmacodynamic Profile of Posaconazole. (2025, August 9). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Sunitinib Acts Primarily on Tumor Endothelium rather than Tumor Cells to Inhibit the Growth of Renal Cell Carcinoma. (2010, January 31). AACR Journals. Retrieved January 26, 2026, from [Link]
-
183517: Yeast Susceptibility Testing, Posaconazole. (n.d.). Labcorp. Retrieved January 26, 2026, from [Link]
-
Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. (2025, August 16). PubMed. Retrieved January 26, 2026, from [Link]
-
Comparative efficacy of sunitinib versus sorafenib as the first-line treatment for patients with metastatic renal cell carcinoma. (2012, May 20). ASCO Publications. Retrieved January 26, 2026, from [Link]
-
Mechanism and Kinetics of HIV-1 Protease Activation. (2024, November 25). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Management of Antiretroviral Therapy with Boosted Protease Inhibitors—Darunavir/Ritonavir or Darunavir/Cobicistat. (2021, March 18). MDPI. Retrieved January 26, 2026, from [Link]
-
Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). (2025, May 13). MDPI. Retrieved January 26, 2026, from [Link]
-
Brexpiprazole in patients with schizophrenia with or without substance use disorder: an observational study. (2023, December 4). Frontiers. Retrieved January 26, 2026, from [Link]
-
Protein kinase inhibitors: contributions from structure to clinical compounds. (2009, March 19). Cambridge Core. Retrieved January 26, 2026, from [Link]
-
Role of sunitinib and sorafenib in the treatment of metastatic renal cell carcinoma. (2008, January 15). Oxford Academic. Retrieved January 26, 2026, from [Link]
-
Sunitinib‐Induced Cardiotoxicity Is Mediated by Off‐Target Inhibition of AMP‐Activated Protein Kinase. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Brexpiprazole: A Review in Schizophrenia. (2016, April 15). PubMed. Retrieved January 26, 2026, from [Link]
-
A Practical Guide to Antifungal Susceptibility Testing. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Posaconazole and its pharmacologic and clinical uses: an antifungal drugs. (2022, June 30). Journal of Biological Studies. Retrieved January 26, 2026, from [Link]
-
Tetrahydrofuran (THF) – Pharma and Industry Applications. (n.d.). Unknown Source. Retrieved January 26, 2026, from [Link]
-
Recent Advances in Heterocyclic HIV Protease Inhibitors. (2025, September 16). MDPI. Retrieved January 26, 2026, from [Link]
-
Darunavir: A Review of its Use in the Management of HIV Infection in Adults. (2025, August 8). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Posaconazole: An Update of Its Clinical Use. (2015, October 21). MDPI. Retrieved January 26, 2026, from [Link]
-
Accurate Prediction of Inhibitor Binding to HIV-1 Protease Using CANDOCK. (2022, January 16). Frontiers. Retrieved January 26, 2026, from [Link]
-
CCR Drug Updates: Sorafenib and Sunitinib in Renal Cell Carcinoma. (2007, July 2). AACR Journals. Retrieved January 26, 2026, from [Link]
-
Effects of brexpiprazole on patient life engagement in schizophrenia: post hoc analysis of Positive and Negative Syndrome Scale data. (2025, January 3). Taylor & Francis. Retrieved January 26, 2026, from [Link]
-
Antifungal Susceptibility Testing: A Primer for Clinicians. (2021, November 15). Open Forum Infectious Diseases. Retrieved January 26, 2026, from [Link]
-
Exploring kinase family inhibitors and their moiety preferences using deep SHapley additive exPlanations. (2022, June 20). PubMed Central. Retrieved January 26, 2026, from [Link]
Sources
- 1. Structural Analysis of Potent Hybrid HIV-1 Protease Inhibitors Containing Bis-Tetrahydrofuran in a Pseudo-Symmetric Dipeptide Isostere - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating the potency of HIV-1 protease drugs to combat resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pharmacokinetics and Pharmacodynamics of Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. onlinejbs.com [onlinejbs.com]
- 11. Evaluation of Etest Method for Determining Posaconazole MICs for 314 Clinical Isolates of Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Brexpiprazole for the Treatment of Schizophrenia in Adults: An Overview of Its Clinical Efficacy and Safety and a Psychiatrist’s Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative Efficacy, Safety, and Costs of Sorafenib vs. Sunitinib as First-Line Therapy for Metastatic Renal Cell Carcinoma: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sorafenib and Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. guidetopharmacology.org [guidetopharmacology.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Brexpiprazole: A Review in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
3-((Tetrahydrofuran-2-yl)methyl)piperidine proper disposal procedures
Executive Summary & Immediate Action
3-((Tetrahydrofuran-2-yl)methyl)piperidine presents a dual-hazard profile: it is a flammable organic base capable of forming explosive peroxides upon prolonged storage.[1][2] Improper disposal can lead to fire, explosion, or toxic release.
Immediate Directives:
-
Do NOT dispose of down the drain.[3]
-
Do NOT mix with acids (exothermic neutralization risk) or oxidizers.
-
CRITICAL: If the container is old (>12 months) or shows crystal formation around the cap, do not touch or open it. Contact EHS/Bomb Squad immediately.
Chemical Hazard Profile (The "Why")
To safely dispose of this compound, one must understand the molecular drivers of its instability.
| Structural Moiety | Hazard Characteristic | Operational Implication |
| Piperidine Ring | Secondary Amine (Basic) | Corrosive to tissue.[1] Incompatible with acids. Potential nitrosamine precursor. |
| Tetrahydrofuran (THF) Ring | Cyclic Ether | Peroxide Former (Class B). Reacts with atmospheric oxygen to form unstable hydroperoxides.[1] |
| Alkyl Linker | Lipophilic | High flammability (Flash point likely < 23°C).[1] |
Expert Insight: The combination of a basic amine and a peroxide-forming ether creates a unique risk. Basic conditions can sometimes accelerate peroxide decomposition, but they do not prevent formation. The primary risk during disposal is concentration . If this waste is subjected to rotary evaporation or distillation without testing, accumulated peroxides can detonate.[4]
Pre-Disposal Validation: Peroxide Management
Before placing this chemical into a waste stream, you must validate its stability. This is a self-validating safety step.
Protocol A: Visual & Chemical Inspection
-
Visual Check: Inspect the liquid for cloudiness or crystals.
-
Result: Clear liquid
Proceed to Step 2. -
Result: Crystals/Solids
STOP. Evacuate area. Contact Emergency Services.
-
-
Quantification: Use a semi-quantitative peroxide test strip (e.g., starch-iodide).
-
Dip strip into the solvent (or use a long pipette to apply a drop to the strip).
-
Wait 30–60 seconds. compare color to chart.
-
Protocol B: Decision Logic
| Peroxide Concentration (ppm) | Status | Action Required |
| < 20 ppm | Safe | Dispose as standard Organic Base waste.[1] |
| 20 – 100 ppm | Warning | Treat/Quench immediately, then dispose.[1] |
| > 100 ppm | Danger | Contact EHS.[1] Chemical stabilization required before transport.[5] |
Waste Stream Classification & Logistics
RCRA Classification (USA): While this specific molecule is not a "U-listed" waste, it exhibits characteristics that mandate specific coding:
-
D001 (Ignitable): Flash point < 60°C.
-
D002 (Corrosive): If pH > 12.5 (likely for concentrated amines).
Segregation Strategy:
-
Primary Stream: Flammable Organic Bases.
-
Compatible Solvents: Ethanol, Methanol, Triethylamine.
-
Incompatible: Acetic Acid, HCl, Bleach, Hydrogen Peroxide.
Operational Disposal Workflow
This workflow ensures chain-of-custody safety from bench to pickup.
Figure 1: Decision matrix for the safe disposal of THF-piperidine derivatives, prioritizing peroxide detection.
Step-by-Step Protocol
Step 1: Container Selection
-
Use High-Density Polyethylene (HDPE) or Amber Glass .
-
Why: Amber glass prevents UV-initiated peroxidation. HDPE is resistant to basic amines. Avoid metal cans if the coating is unknown (amines can corrode certain metals).
Step 2: Transfer
-
Perform transfer in a fume hood.[6]
-
Ground the receiving container if transferring > 1 Liter to prevent static discharge (Flash point risk).
-
Leave 10% headspace in the container for vapor expansion.
Step 3: Labeling
-
Affix a hazardous waste tag.
-
Chemical Name: Write the full name. Do not use abbreviations like "THF-Pip".
-
Hazards: Check "Flammable" and "Corrosive/Base".
-
Add Note: "Contains THF moiety – Peroxide Former."
Step 4: Storage
-
Store in a Flammable Safety Cabinet designated for Bases.
-
Keep away from the Acid cabinet.
Emergency Spill Response
Scenario: 500mL bottle drop in the lab.
-
Alert: Yell "Spill!" and evacuate the immediate 10ft radius.
-
PPE: Butyl rubber or Silver Shield gloves are preferred. Nitrile provides only splash protection for THF derivatives.
-
Extinguish: Remove all ignition sources (Bunsen burners, hot plates).
-
Absorb:
-
Use a non-combustible absorbent (Vermiculite or Clay).
-
Do not use paper towels (increases flammability surface area).
-
-
Clean: Scoop absorbed material into a disposal bag. Wipe surface with soap and water.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11692294, Piperidine derivatives. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
-
American Chemical Society (2023). Identifying and Handling Peroxide-Forming Chemicals. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed and Characteristic Wastes (D001, D002). Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Safe Handling of 3-((Tetrahydrofuran-2-yl)methyl)piperidine
As a key building block in medicinal chemistry, particularly in the exploration of novel therapeutics targeting the central nervous system, 3-((Tetrahydrofuran-2-yl)methyl)piperidine is a compound of significant interest.[1] However, its unique structure, combining a piperidine ring with a tetrahydrofuran (THF) moiety, necessitates a nuanced and rigorous approach to laboratory safety. Comprehensive safety data for this specific molecule is limited, compelling a risk assessment based on the well-documented hazards of its constituent functional groups.[1]
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of safety that builds trust and confidence in handling this and analogous chemical entities.
Hazard Assessment: A Synthesis of Two Moieties
The primary principle for safely handling this compound is to assume it carries the combined risks of both a cyclic amine (piperidine) and a cyclic ether (tetrahydrofuran).
The Piperidine Core: Amine-Related Hazards
The piperidine ring is a secondary amine, a class of compounds known for its potential to cause irritation and other health effects.[2] Inhalation of piperidine vapor can lead to sore throat, coughing, and dizziness.[3] Direct contact with skin and eyes is also a primary concern. Therefore, all handling procedures must be designed to prevent inhalation and direct physical contact.[1][2]
The Tetrahydrofuran (THF) Moiety: Ether-Related Hazards
The tetrahydrofuran group introduces three critical hazards:
-
High Flammability: THF is a highly flammable liquid and vapor, with vapors being heavier than air.[4][5][6][7] This means vapors can accumulate in low-lying areas and travel to a distant ignition source, causing a flashback.[4][8]
-
Peroxide Formation: Like many ethers, THF can form explosive peroxides when exposed to air and light over time.[5][9][10] This is a critical consideration for long-term storage and handling of aged materials.
-
Health Effects: THF is a known cause of serious eye irritation and may cause respiratory irritation.[4][5][7] It is also suspected of causing cancer.[4][5][7]
Synthesized Hazard Profile: Based on this analysis, this compound must be treated as a flammable liquid and vapor that is a potential skin, eye, and respiratory irritant, and may form explosive peroxides upon prolonged storage. All protocols must mitigate these combined risks.
Personal Protective Equipment (PPE): An Essential Barrier
A multi-layered PPE strategy is mandatory to prevent exposure.[11] The selection is directly informed by the synthesized hazard profile.
| Task | Minimum PPE Requirement | Rationale |
| Storage & Transport | Safety Glasses, Lab Coat, Nitrile Gloves | Protects against incidental splashes or container leaks. |
| Weighing & Aliquoting (in a fume hood) | Chemical Splash Goggles, Face Shield, Flame-Resistant Lab Coat, Double-layered Chemical-Resistant Gloves (e.g., Nitrile), Steel-Toed Footwear | Provides maximum protection against splashes, vapor inhalation, and potential ignition during direct handling of the neat compound. |
| Solution Preparation & Reaction Workup | Chemical Splash Goggles, Flame-Resistant Lab Coat, Chemical-Resistant Gloves | Protects against splashes and contact with diluted material. Operations must still be conducted within a chemical fume hood. |
Key PPE Considerations:
-
Eye Protection: Chemical splash goggles are mandatory at all times. A face shield should be worn over goggles when handling the neat compound.[2][4]
-
Hand Protection: Use chemical-resistant gloves tested according to EN 374.[4][12] Double-gloving provides an extra layer of protection and allows for safe removal of the outer glove if contamination occurs.
-
Body Protection: A flame-resistant lab coat is essential due to the flammability risk from the THF moiety.[13]
-
Respiratory Protection: All handling of the neat compound or its volatile solutions must occur inside a certified chemical fume hood to prevent inhalation of vapors.[2][11] If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required.[2][14]
Operational Workflow: A Step-by-Step Guide to Safe Handling
This workflow provides a procedural framework for safely using the compound from initial preparation to final disposal.
Sources
- 1. This compound HCl [benchchem.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. chemos.de [chemos.de]
- 5. chemicals.co.uk [chemicals.co.uk]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
- 9. actylislab.com [actylislab.com]
- 10. cdn.ymaws.com [cdn.ymaws.com]
- 11. diplomatacomercial.com [diplomatacomercial.com]
- 12. chemos.de [chemos.de]
- 13. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 14. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
